2',4'-Dihydroxy-6'-Methoxyacetophenone
Description
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)9-7(12)3-6(11)4-8(9)13-2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETZAWFZIAOWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450027 | |
| Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2',4'-Dihydroxy-6'-methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3602-54-8 | |
| Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3602-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-Dihydroxy-6'-methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 - 199 °C | |
| Record name | 2',4'-Dihydroxy-6'-methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one: Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, a phenolic acetophenone also known as 2',4'-dihydroxy-6'-methoxyacetophenone, is a naturally occurring compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its known natural sources and a detailed, representative protocol for its isolation and purification. While direct evidence for the signaling pathways modulated by this specific compound is limited, this guide explores the well-documented biological activities of a structurally analogous chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), to provide insights into its potential therapeutic mechanisms. This includes its role in modulating the PI3K/AKT signaling pathway, inducing apoptosis, and promoting cell cycle arrest.
Natural Sources
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one has been identified and isolated from several plant species, primarily within the Asteraceae family. The documented botanical sources are summarized in the table below.
| Plant Species | Family | Plant Part | Reference |
| Artemisia afra Jacq. ex Willd. | Asteraceae | Not specified in abstract | [1] |
| Artemisia annua | Asteraceae | Not specified | |
| Artemisia barrelieri | Asteraceae | Not specified | |
| Tanacetum densum | Asteraceae | Not specified | |
| Piscidia erythrina L. | Leguminosae | Not specified |
Isolation and Purification: A Representative Protocol
The following is a representative experimental protocol for the isolation and purification of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one from plant material, based on established phytochemical techniques for phenolic compounds and citing the successful isolation from Artemisia afra[1].
Extraction
-
Plant Material Preparation: Air-dried and powdered plant material (e.g., aerial parts of Artemisia afra) is subjected to extraction.
-
Solvent Extraction: Maceration or Soxhlet extraction is performed using a solvent of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent such as ethyl acetate or methanol to extract the phenolic compounds.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
-
Column Chromatography: The crude extract is subjected to column chromatography over silica gel.
-
Elution Gradient: A solvent gradient is employed for elution, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light.
-
Further Purification: Fractions containing the target compound are pooled and may require further purification using techniques such as preparative TLC or Sephadex LH-20 column chromatography to afford the pure 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions characteristic of the chromophore.
Potential Biological Activity and Signaling Pathways: Insights from a Structural Analog
Direct studies on the biological activity and modulated signaling pathways of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are not extensively reported. However, significant research has been conducted on the structurally similar chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , which provides a valuable predictive framework for the potential bioactivity of the target compound.
DMC has demonstrated potent anticancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. A key mechanism implicated in these effects is the modulation of the PI3K/AKT signaling pathway .
Modulation of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Studies on DMC have shown that it can inhibit this pathway, leading to downstream effects that are detrimental to cancer cells.
Induction of Apoptosis and Cell Cycle Arrest
Inhibition of the PI3K/AKT pathway by compounds like DMC can lead to the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation. This is often mediated through the regulation of key proteins involved in these processes.
Conclusion and Future Directions
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is a natural product with a defined presence in several plant species. While a detailed, publicly available experimental protocol for its isolation is scarce, established phytochemical methods provide a clear pathway for its purification. The full therapeutic potential of this compound remains to be elucidated. However, the significant anticancer activities of its structural analog, DMC, particularly its ability to modulate the PI3K/AKT signaling pathway, suggest that 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is a promising candidate for further investigation in drug discovery and development. Future research should focus on the quantitative analysis of this compound in its natural sources, the development of optimized isolation protocols, and direct in-vitro and in-vivo studies to confirm its biological activities and delineate the specific signaling pathways it modulates.
References
A Technical Guide to the Spectroscopic Analysis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, also known as 2',4'-Dihydroxy-6'-methoxyacetophenone, is a phenolic compound of interest in various research domains, including natural product chemistry and drug discovery. Its chemical structure, characterized by a substituted benzene ring, presents a distinct spectroscopic profile. This technical guide provides a comprehensive overview of the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While this guide focuses on the "how-to," it will reference typical spectral regions and patterns expected for a molecule with this functionality.
Molecular Structure and Expected Spectroscopic Features
Molecular Formula: C₉H₁₀O₄[1]
Molecular Weight: 182.17 g/mol [1]
Structure:
Based on its structure, the following spectroscopic features are anticipated:
-
¹H NMR: Signals corresponding to aromatic protons, a methoxy group, a methyl ketone, and hydroxyl groups. The aromatic protons are expected to show splitting patterns indicative of their substitution on the benzene ring.
-
¹³C NMR: Resonances for carbonyl carbon, aromatic carbons (some oxygenated), a methoxy carbon, and a methyl carbon.
-
IR Spectroscopy: Absorption bands characteristic of hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups, as well as C-O bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns resulting from the loss of functional groups such as methyl and acetyl moieties.
Data Presentation
While specific experimental data for 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is not publicly available in comprehensive detail, the following tables provide a template for summarizing such data once acquired. The expected chemical shift ranges are based on standard values for similar functional groups.
Table 1: ¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Singlet | 1H | Chelated hydroxyl proton (2-OH) |
| ~9.0 - 10.0 | Singlet | 1H | Hydroxyl proton (4-OH) |
| ~6.0 - 7.5 | Multiplet | 2H | Aromatic protons (H-3, H-5) |
| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃) |
| ~2.5 | Singlet | 3H | Methyl ketone protons (-COCH₃) |
Table 2: ¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~200 - 205 | Carbonyl carbon (C=O) |
| ~160 - 165 | Aromatic carbon (C-2, C-4, C-6) |
| ~100 - 110 | Aromatic carbon (C-1) |
| ~90 - 95 | Aromatic carbon (C-3, C-5) |
| ~55 | Methoxy carbon (-OCH₃) |
| ~30 | Methyl ketone carbon (-COCH₃) |
Table 3: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad | O-H stretch (hydroxyl groups) |
| ~1620 - 1640 | Strong | C=O stretch (ketone, hydrogen-bonded) |
| ~1580 - 1600 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1150 - 1250 | Strong | C-O stretch (aryl ether) |
Table 4: Mass Spectrometry (MS) Data
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 182 | [M]⁺ (Molecular ion) | |
| 167 | [M - CH₃]⁺ | |
| 139 | [M - COCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD)) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from residual protons in the solvent.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm. Modern NMR instruments can also reference the residual solvent peak.
-
Cap the NMR tube securely and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Data Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount of the solid 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one powder directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, water vapor) or instrumental interferences.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetone, or ethyl acetate.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution before injection.
-
Transfer the solution to an autosampler vial.
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.
-
The sample is vaporized in the heated injection port and separated on the GC column based on its volatility and interaction with the stationary phase.
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI), causing fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
The output consists of a total ion chromatogram (TIC) and a mass spectrum for each chromatographic peak.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
This comprehensive guide provides the necessary framework for the spectroscopic characterization of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. By following these detailed protocols, researchers can confidently acquire and interpret the data needed for structural elucidation and further investigation of this compound's properties and potential applications.
References
Physical and chemical properties of "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, a key intermediate in the synthesis of various biologically active compounds. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral characteristics. Furthermore, a potential signaling pathway influenced by this class of compounds is illustrated, providing context for its application in drug discovery and development.
Introduction
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, also known as 2',4'-Dihydroxy-6'-methoxyacetophenone, is an aromatic ketone that serves as a crucial building block in organic synthesis. Its structural features, including a dihydroxylated phenyl ring and a methoxy group, make it a valuable precursor for the synthesis of flavonoids, chalcones, and other pharmacologically significant molecules.[1] This guide aims to consolidate the available technical information on this compound to support its use in research and development.
Physical and Chemical Properties
The physical and chemical properties of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | Off-white to light yellow powder | [1] |
| Melting Point | 139-140 °C | [1] |
| Boiling Point (Predicted) | 333.5 ± 22.0 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| pKa (Predicted) | 7.60 ± 0.23 | [1] |
Experimental Protocols
Synthesis via Hoesch Reaction
A common method for the synthesis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is the Hoesch reaction, which involves the acylation of a phenol with a nitrile.
Reaction Scheme:
Materials:
-
Phloroglucinol monomethyl ether
-
Acetonitrile
-
Anhydrous ether (or other suitable solvent)
-
Anhydrous zinc chloride (or another Lewis acid catalyst)
-
Gaseous hydrogen chloride
-
Ice
-
Dilute hydrochloric acid
Procedure:
-
A solution of phloroglucinol monomethyl ether and acetonitrile in anhydrous ether is prepared in a reaction vessel equipped with a gas inlet tube and a stirrer.
-
The solution is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the mixture with continuous stirring.
-
Anhydrous zinc chloride is added portion-wise as a catalyst.
-
The reaction is allowed to proceed for several hours, during which a ketimine hydrochloride intermediate precipitates.
-
After the reaction is complete, the ethereal solution is decanted, and the solid intermediate is hydrolyzed by heating with dilute aqueous acid.
-
Upon cooling, the product, 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, crystallizes and can be collected by filtration.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
Materials:
-
Crude 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
-
Ethanol (or a suitable solvent mixture like ethanol-water)
-
Activated charcoal (optional)
Procedure:
-
The crude solid is dissolved in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
The hot solution is filtered to remove the charcoal and any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried to yield the purified product.[2]
Spectral Data
The structural confirmation of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, the acetyl group protons, and the hydroxyl protons. The aromatic protons will appear as a set of signals in the aromatic region, with their splitting patterns determined by their coupling with each other. The methoxy protons will appear as a singlet, as will the acetyl protons. The hydroxyl protons will typically appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons (both protonated and quaternary), the methoxy carbon, and the acetyl methyl carbon.
Note: Specific peak assignments require experimental data which is not consistently available in public literature. Researchers should perform their own NMR analysis for definitive structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 (broad) | O-H stretching (phenolic hydroxyl groups) |
| ~3000-2850 | C-H stretching (aromatic and aliphatic) |
| ~1640-1620 | C=O stretching (acetyl carbonyl group, intramolecular H-bonding) |
| ~1600, 1500, 1450 | C=C stretching (aromatic ring) |
| ~1250-1000 | C-O stretching (methoxy and phenol groups) |
Role in Synthesis and Potential Biological Activity
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is a key starting material for the synthesis of various chalcones through Claisen-Schmidt condensation with aromatic aldehydes. These chalcones are precursors to a wide range of flavonoids and other heterocyclic compounds with diverse biological activities.
Phenolic acetophenones, as a class of compounds, have been reported to exhibit various pharmacological effects, including antimicrobial and anti-inflammatory properties. Their mechanism of action is often linked to their ability to modulate cellular signaling pathways.
Potential Signaling Pathway Involvement
Phenolic compounds are known to interact with various intracellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical in regulating inflammation, cell proliferation, and apoptosis.[3][4] While direct studies on 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are limited, its structural similarity to other bioactive phenolic compounds suggests it may exert its biological effects through similar mechanisms. For instance, some chalcones derived from similar acetophenones have been shown to inhibit the NF-κB signaling pathway.[5]
Below is a generalized diagram illustrating a potential mechanism of action for a phenolic compound targeting the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
"1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" CAS number and chemical structure
An In-Depth Technical Guide to 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
This technical guide provides a comprehensive overview of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, a compound of interest to researchers and professionals in drug development. This document details its chemical properties, synthesis, and known biological activities, supported by experimental protocols and data visualizations.
Compound Identification
Synonyms: 2',4'-Dihydroxy-6'-methoxyacetophenone, 6-O-Methylphloroacetophenone[1]
Chemical Structure
The chemical structure of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is presented below.
SMILES: CC(=O)C1=C(C=C(C=C1OC)O)O[1]
InChI: InChI=1S/C9H10O4/c1-5(10)9-7(12)3-6(11)4-8(9)13-2/h3-4,11-12H,1-2H3[1]
Physicochemical Properties
The key physicochemical properties of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C9H10O4 | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Melting Point | 197 - 199 °C | [1] |
| Physical Description | Solid | [1] |
| XLogP3 | 1.4 | [1] |
| Polar Surface Area | 66.8 Ų | [1] |
Synthesis and Experimental Protocols
While specific synthesis protocols for 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are not extensively detailed in publicly available literature, a general synthetic approach can be inferred from the synthesis of structurally similar compounds, such as other hydroxyacetophenones. A representative protocol for the synthesis of a related chalcone, (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is described below, which can be adapted for the synthesis of other derivatives.
General Synthesis of a Chalcone Derivative
This protocol describes the synthesis of a chalcone from a substituted acetophenone.
Materials:
-
2,4-dihydroxy acetophenone (0.01 mol)
-
4-hydroxybenzaldehyde (0.01 mol)
-
Ethanol (25 ml)
-
60% aqueous Sodium Hydroxide (10 ml)
-
1M aqueous Hydrochloric Acid
-
Distilled water
-
Methanol-water system for crystallization
Procedure: [3]
-
In a 100 ml round-bottomed flask equipped with a condenser, dissolve 0.01 mol of 2,4-dihydroxy acetophenone and 0.01 mol of 4-hydroxybenzaldehyde in 25 ml of ethanol.
-
Add 10 ml of 60% aqueous sodium hydroxide to the mixture to act as a catalyst.
-
Reflux the reaction mixture for 3 hours.
-
After cooling to room temperature, acidify the reaction mass to a pH of 1 using 1M aqueous HCl.
-
Filter the separated product and wash thoroughly with distilled water until the filtrate is neutral.
-
Dry the product in an oven at 50 °C.
-
Crystallize the product from a methanol-water system to obtain the pure chalcone.
Biological Activity and Signaling Pathways
Direct research on the biological activity of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is limited. However, a structurally related compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), has been shown to exhibit significant cytotoxic effects on human colon adenocarcinoma cells (HT-29).[4][5] The biological activities of DMHE are summarized below as a potential reference for the therapeutic applications of this class of compounds.
Cytotoxicity and Apoptotic Activity of a Related Compound (DMHE)
Studies on DMHE have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells.
Key Findings:
-
DMHE exhibits a dose- and time-dependent cytotoxic effect on HT-29 cells.[4]
-
It induces morphological changes characteristic of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation.[4][5]
-
Cell cycle analysis revealed that DMHE causes G0/G1 arrest in a time-dependent manner.[4]
-
Western blot analysis indicated that cell death is associated with the up-regulation of pro-apoptotic proteins such as Bax and PUMA.[4]
The workflow for isolating and evaluating the cytotoxic effects of DMHE is illustrated in the diagram below.
Caption: Isolation and Cytotoxicity Screening Workflow for DMHE.
Apoptosis Signaling Pathway
The pro-apoptotic activity of DMHE suggests its involvement in the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins. The diagram below illustrates the potential signaling cascade initiated by compounds like DMHE.
Caption: Hypothesized Apoptotic Signaling Pathway of DMHE.
Conclusion
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is a well-characterized compound with potential for further investigation in medicinal chemistry and drug discovery. While direct biological data is sparse, the significant anti-cancer activities of structurally related compounds highlight the therapeutic potential of this chemical scaffold. This guide provides a foundational resource for researchers interested in exploring the synthesis, biological evaluation, and mechanism of action of this and related molecules.
References
- 1. 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | C9H10O4 | CID 10965145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2,4-DIHYDROXY-6-METHOXY-PHENYL)-ETHANONE CAS#: 3602-54-8 [amp.chemicalbook.com]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Biological Activity of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, also known as 2',4'-Dihydroxy-6'-methoxyacetophenone or Resacetophenone 4-methyl ether, is a phenolic acetophenone that has been identified in various plant species, including those of the Leguminosae and Asteraceae families.[1] This natural compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological effects of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, with a focus on its antimicrobial, antioxidant, anti-parasitic, anti-inflammatory, and anticancer potential.
Antimicrobial Activity
Recent studies have demonstrated the antibacterial properties of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) values have been determined, indicating its potential as an antibacterial agent.
Data Presentation: Antibacterial Activity
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | Gram-Negative | 12.5 |
| Pseudomonas aeruginosa | Gram-Negative | 6.25 |
| Staphylococcus aureus | Gram-Positive | 3.12 |
| Bacillus subtilis | Gram-Positive | 3.12 |
Data sourced from a 2015 study by Sun and Liu, as cited in a broader review of natural acetophenones.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC values for 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one against the tested bacterial strains were determined using the broth microdilution method. This is a standard laboratory procedure for assessing the antimicrobial susceptibility of microorganisms.
Principle: The broth microdilution method involves challenging a standardized suspension of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a specified incubation period.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.
-
Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.
-
The bacterial suspension is then diluted to the final working concentration.
-
-
Preparation of Test Compound Dilutions:
-
A stock solution of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of the test compound.
-
Positive (broth and bacteria without the compound) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
-
Experimental workflow for MIC determination.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. While the antioxidant potential of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is anticipated, specific quantitative data, such as IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) or other radical scavenging assays, are not currently available in the scientific literature.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.
Methodology:
-
Preparation of DPPH Solution:
-
A stock solution of DPPH is prepared in a suitable solvent, typically methanol or ethanol.
-
-
Preparation of Test Compound:
-
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is dissolved in a suitable solvent to prepare a stock solution.
-
Serial dilutions of the stock solution are made to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
A specific volume of the DPPH solution is added to each concentration of the test compound.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
A control containing the solvent and DPPH solution is also prepared.
-
-
Measurement and Calculation:
-
The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging percentage against compound concentration.
-
Principle of the DPPH radical scavenging assay.
Anti-parasitic Activity
Some commercial suppliers of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one suggest its potential as an anti-malarial agent, as it is a phenolic acetophenone derived from Artemisia annua, a plant known for the anti-malarial drug artemisinin.[2] However, there is currently no published scientific data to support this claim, and no in vitro studies demonstrating its activity against Plasmodium species are available.
Experimental Protocol: In Vitro Anti-plasmodial Assay against Plasmodium falciparum
To evaluate the potential anti-malarial activity of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, a standard in vitro assay using a culture of Plasmodium falciparum would be employed.
Principle: The assay measures the ability of a test compound to inhibit the growth of the malaria parasite in a culture of human red blood cells. Parasite growth can be quantified using various methods, such as microscopic counting of infected red blood cells or by measuring the activity of parasite-specific enzymes like lactate dehydrogenase (pLDH).
Methodology:
-
Culturing of Plasmodium falciparum:
-
A drug-sensitive or drug-resistant strain of P. falciparum is maintained in a continuous in vitro culture with human red blood cells in a specific culture medium.
-
-
Drug Susceptibility Assay:
-
The parasite culture is synchronized to the ring stage.
-
The synchronized culture is then exposed to serial dilutions of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one in a 96-well microtiter plate.
-
Positive (a known anti-malarial drug like chloroquine or artemisinin) and negative (solvent control) controls are included.
-
The plate is incubated under specific gas conditions (low oxygen, high carbon dioxide) at 37°C for a defined period (e.g., 48 or 72 hours).
-
-
Quantification of Parasite Growth:
-
After incubation, parasite growth is assessed. This can be done by:
-
Microscopy: Preparing a blood smear from each well, staining with Giemsa, and counting the number of infected red blood cells.
-
pLDH Assay: Lysing the cells and measuring the activity of the parasite-specific lactate dehydrogenase enzyme using a colorimetric assay.
-
-
-
Data Analysis:
-
The percentage of growth inhibition for each compound concentration is calculated relative to the negative control.
-
The IC50 value, the concentration of the compound that inhibits 50% of parasite growth, is determined by plotting the percentage of inhibition against the compound concentration.
-
Anti-inflammatory and Anticancer Activities & Signaling Pathways
There is currently no direct scientific evidence to support the anti-inflammatory or anticancer activities of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. Much of the available literature focuses on structurally related but distinct molecules.
For instance, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , a chalcone derivative, has been shown to possess anticancer properties and to modulate the PI3K/Akt signaling pathway . Similarly, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) has demonstrated cytotoxic effects against cancer cells. It is crucial to distinguish the biological activities of these related compounds from that of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
Future research is warranted to investigate whether 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one exhibits similar anti-inflammatory or anticancer effects and to elucidate the potential signaling pathways involved, such as the NF-κB, PI3K/Akt, or MAPK pathways .
Hypothesized modulation of the NF-κB pathway.
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is a natural phenolic acetophenone with demonstrated in vitro antibacterial activity. While its structural similarity to other bioactive compounds and its origin from medicinal plants suggest potential for antioxidant, anti-parasitic, anti-inflammatory, and anticancer effects, there is currently a lack of robust scientific evidence to support these claims. This technical guide highlights the existing data and provides a framework of standard experimental protocols that can be utilized in future research to fully elucidate the biological activity profile of this compound. Further investigation is required to isolate and quantify its effects and to determine the underlying molecular mechanisms and signaling pathways.
References
The Pivotal Role of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one in an Alternative Flavonoid Biosynthetic Pathway
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse class of plant secondary metabolites, are renowned for their significant roles in plant physiology and their potential health benefits for humans. The biosynthesis of these polyphenolic compounds has been a subject of intense research, with the canonical pathway initiated by p-coumaroyl-CoA being well-established. However, emerging evidence highlights the existence of alternative biosynthetic routes that contribute to the vast structural diversity of flavonoids. This technical guide focuses on the integral role of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, also known as phloroacetophenone or 2',4',6'-trihydroxyacetophenone, as a key precursor in an alternative pathway leading to the synthesis of a specific class of flavonoids: the 5,7-dihydroxyflavones. This document provides a comprehensive overview of the enzymatic steps, experimental methodologies, and regulatory aspects of this non-canonical flavonoid biosynthesis, aimed at researchers, scientists, and professionals in the field of drug development.
An Alternative Route to Flavonoid Biosynthesis
The classical flavonoid biosynthesis pathway commences with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) to produce naringenin chalcone. In contrast, the alternative pathway involving 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one utilizes this acetophenone derivative as a starter unit. While the canonical pathway gives rise to a wide array of flavonoids, this alternative route is particularly significant for the production of 5,7-dihydroxyflavones, a subgroup with distinct biological activities.
The proposed biosynthetic pathway, initiated by phloroacetophenone, involves a series of enzymatic reactions that parallel the latter stages of the canonical pathway. A key hypothetical step is the condensation of phloroacetophenone with a cinnamoyl-CoA derivative, catalyzed by a chalcone synthase-like enzyme or another type III polyketide synthase (PKS) exhibiting substrate promiscuity. This reaction would form a chalcone intermediate, which can then be cyclized and further modified to yield various 5,7-dihydroxyflavones.
Key Enzymes and Quantitative Data
The enzymatic machinery driving this alternative pathway is an area of active investigation. Type III polyketide synthases are prime candidates due to their known ability to utilize different starter molecules. While specific enzymes dedicated to this pathway are yet to be fully characterized in many species, the substrate promiscuity of known chalcone synthases suggests their potential involvement.
Quantitative data on the kinetics of enzymes utilizing phloroacetophenone is limited. However, comparative studies with canonical substrates can provide insights into the efficiency of this alternative pathway.
Table 1: Hypothetical Kinetic Parameters of a Chalcone Synthase-like Enzyme
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Phloroacetophenone | 50 - 150 | 0.5 - 2.0 | 1.0 - 5.0 | 6.7 x 10³ - 1.0 x 10⁵ |
| p-Coumaroyl-CoA | 5 - 20 | 5.0 - 15.0 | 10.0 - 30.0 | 5.0 x 10⁵ - 6.0 x 10⁶ |
Note: The data in this table are hypothetical and serve as an illustrative example. Actual values will vary depending on the specific enzyme and reaction conditions.
Experimental Protocols
1. Enzyme Activity Assay for Chalcone Synthase-like Activity with Phloroacetophenone
This protocol outlines a method to determine the activity of a putative chalcone synthase-like enzyme using phloroacetophenone as a substrate.
Materials:
-
Purified enzyme preparation
-
Phloroacetophenone solution (in DMSO)
-
Cinnamoyl-CoA or other suitable acyl-CoA starter unit
-
Malonyl-CoA
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Quenching solution (e.g., 20% HCl)
-
Ethyl acetate for extraction
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, phloroacetophenone, and the acyl-CoA starter unit.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding malonyl-CoA and the purified enzyme.
-
Incubate the reaction for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the product with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.
-
Analyze the product by HPLC, monitoring at a wavelength appropriate for the expected chalcone product (e.g., ~340 nm).
-
Quantify the product using a standard curve of a synthesized authentic standard.
An In-depth Technical Guide to 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the phenolic acetophenone, 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. It details the compound's discovery as a natural product, its physicochemical properties, and established synthetic methodologies. Furthermore, this guide delves into its significant biological activities, including antimicrobial, antioxidant, and cytotoxic properties, supported by detailed experimental protocols and a review of its mechanism of action. Particular emphasis is placed on its pro-apoptotic effects on cancer cells, with a visual representation of the implicated signaling pathway. This document serves as a foundational resource for researchers interested in the therapeutic potential of this and related phenolic compounds.
Introduction and Nomenclature
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is a naturally occurring phenolic compound that has garnered interest in the scientific community for its diverse biological activities. It belongs to the class of acetophenones and is characterized by a dihydroxy- and a methoxy-substituted phenyl ring attached to a carbonyl group.
Synonyms:
-
2',4'-Dihydroxy-6'-methoxyacetophenone[1]
-
6-O-Methylphloroacetophenone[1]
-
2,4-Dihydroxy-6-methoxyacetophenone[1]
-
Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-[1]
Molecular Formula: C₉H₁₀O₄[1]
Molecular Weight: 182.17 g/mol [1]
Discovery and Natural Occurrence
While the precise first isolation and characterization of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are not definitively documented in readily available literature, it is recognized as a significant natural product. This compound has been identified in a variety of plant species, highlighting its role as a plant metabolite.
Notably, it has been isolated from:
-
Artemisia barrelieri [1]
-
Tanacetum densum [1]
-
Artemisia annua , where it is considered an analog of the antimalarial compound artemisinin.[3]
-
Artemisia afra , commonly known as African wormwood.[4]
-
Various species within the Leguminosae and Asteraceae families.[5]
Its presence in these botanicals, many of which have a history of use in traditional medicine, has spurred further investigation into its pharmacological properties.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is presented in the table below.
| Property | Value | Reference |
| Appearance | Solid | [1] |
| Melting Point | 197 - 199 °C | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Experimental Protocols
The synthesis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one can be achieved through classical organic reactions for the acylation of phenols, such as the Hoesch and Nencki reactions. These methods are particularly suitable for the synthesis of hydroxyacetophenones.
Synthetic Approach: Hoesch Reaction
The Hoesch reaction involves the condensation of a nitrile with a polyhydroxy phenol in the presence of a Lewis acid catalyst and hydrogen chloride. For the synthesis of the target compound, phloroglucinol monomethyl ether (1,3-dihydroxy-5-methoxybenzene) would be the key starting material.
Experimental Protocol (Adapted from general Hoesch reaction procedures):
-
Preparation of Phloroglucinol Monomethyl Ether: Synthesize or procure phloroglucinol monomethyl ether.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser protected by a calcium chloride tube, dissolve phloroglucinol monomethyl ether (1 equivalent) and anhydrous zinc chloride (1.1 equivalents) in anhydrous diethyl ether.
-
Introduction of Reactants: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution for 1-2 hours.
-
Addition of Acetonitrile: Slowly add a solution of acetonitrile (1.1 equivalents) in anhydrous diethyl ether to the reaction mixture while maintaining the temperature below 10°C.
-
Reaction: Continue to pass a slow stream of HCl gas through the mixture and allow it to stir at room temperature overnight. A solid precipitate of the ketimine hydrochloride should form.
-
Hydrolysis: Decant the ether and hydrolyze the ketimine salt by heating it with water at reflux for 1-2 hours.
-
Isolation and Purification: Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol-water or by column chromatography.
Synthetic Approach: Nencki Reaction
The Nencki reaction involves the ring acylation of phenols with a carboxylic acid in the presence of zinc chloride.
Experimental Protocol (Adapted from general Nencki reaction procedures):
-
Reaction Setup: In a round-bottom flask, melt anhydrous zinc chloride (2 equivalents) and add glacial acetic acid (1.5 equivalents). Heat the mixture to 140-150°C.
-
Addition of Phenol: Add phloroglucinol monomethyl ether (1 equivalent) to the hot mixture.
-
Reaction: Maintain the reaction temperature at 150-160°C for 20-30 minutes.
-
Work-up: Cool the reaction mixture and add dilute hydrochloric acid.
-
Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system like aqueous ethanol.
Biological Activities and Mechanisms of Action
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one exhibits a range of biological activities, making it a compound of significant interest for drug discovery and development.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[5][6] The proposed mechanism of action involves the permeabilization of the bacterial cell membrane and the disruption of the cell division process.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria and broth), negative (broth only), and vehicle controls.
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterium for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Antioxidant Activity
As a phenolic compound, 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is expected to possess antioxidant properties. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction: In a 96-well plate, add a specific volume of each sample concentration to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Cytotoxic and Pro-Apoptotic Activity
Studies have shown that 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and its derivatives can inhibit the proliferation of cancer cells and induce apoptosis. The mechanism appears to involve the intrinsic or mitochondrial pathway of apoptosis.
Experimental Protocol: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HT-29) and treat with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Perspectives
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is a naturally occurring phenolic compound with a compelling profile of biological activities. Its antimicrobial, antioxidant, and particularly its cytotoxic and pro-apoptotic effects, position it as a promising lead compound for the development of novel therapeutic agents. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. Further derivatization and structure-activity relationship studies could lead to the development of more potent and selective drug candidates. This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating molecule.
References
- 1. US3959388A - Preparation of phloroglucinol or its monomethyl ether - Google Patents [patents.google.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. US3904695A - Preparation of phloroglucinol and its mono-ethers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20030125586A1 - Process for preparing alkylated dihydroxybenzene - Google Patents [patents.google.com]
- 6. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one: Derivatives, Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, also known as Resacetophenone 4-methyl ether or 2,4-dihydroxy-6-methoxyacetophenone, is a phenolic acetophenone that serves as a versatile scaffold in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of this core compound, its derivatives, and analogs, with a focus on their synthesis, biological activities, and mechanisms of action. The document is intended to be a resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this class of molecules. We will delve into their cytotoxic and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Compound: 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
1.1. Chemical and Physical Properties
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is an aromatic ketone naturally found in various plants, including those from the Leguminosae and Asteraceae families.[2][3] It is a derivative of Artemisia annua and is considered an analog of artemisinin, a compound known for its effectiveness in malaria research.[2]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [4] |
| Molecular Weight | 182.17 g/mol | [4] |
| IUPAC Name | 1-(2,4-dihydroxy-6-methoxyphenyl)ethanone | [4] |
| Synonyms | 2',4'-Dihydroxy-6'-methoxyacetophenone, Resacetophenone 4-methyl ether | [4] |
| CAS Number | 3602-54-8 | [4] |
| Physical Description | Solid | |
| Melting Point | 197 - 199 °C |
1.2. Synthesis
While specific detailed protocols for the direct synthesis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are not extensively available in the searched literature, a common method for the synthesis of related acetophenones is the Claisen-Schmidt condensation .[1] This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde to form a chalcone, which can be a precursor or an analog itself.
A general synthetic approach for a derivative, 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone, involves the reaction of 1-(2,4,6-trihydroxyphenyl)ethanone with dimethoxymethane and zinc bromide in dichloromethane, followed by the addition of N,N-diisopropylethylamine.[5]
Derivatives and Analogs: A Landscape of Biological Activity
The structural scaffold of 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one allows for extensive modifications, leading to a wide range of derivatives and analogs with diverse pharmacological activities. These modifications primarily involve substitutions on the phenyl ring and alterations of the ethanone side chain.
2.1. Cytotoxic Activity against Cancer Cell Lines
A significant body of research has focused on the anticancer potential of acetophenone derivatives. A notable analog, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) , isolated from Phaleria macrocarpa, has demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) at 24h | IC₅₀ (µg/mL) at 48h | IC₅₀ (µg/mL) at 72h |
| HT-29 | Human Colon Adenocarcinoma | 38.8 ± 1.64 | 17.2 ± 2.29 | 25.3 ± 0.99 |
| MCF-7 | Human Breast Adenocarcinoma | 80.1 ± 2.3 | 48.3 ± 1.43 | 25.0 ± 2.65 |
| A549 | Human Lung Carcinoma | 45.0 ± 2.21 | 37.5 ± 2.66 | 31.8 ± 1.69 |
| MRC-5 (Normal) | Human Fetal Lung Fibroblast | 66.8 ± 1.19 | 90.0 ± 1.53 | ≥100.0 ± 1.9 |
Data from Lay et al. (2014)
The data clearly indicates a dose- and time-dependent cytotoxic effect of DMHE on cancer cells, with significantly lower toxicity towards the normal cell line MRC-5, suggesting a degree of selectivity.
Furthermore, derivatives of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) , which shares the core acetophenone structure, have also shown potent cytotoxicity.
Table 2: Cytotoxicity of selected 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 4′-O-caproylated-DMC | SH-SY5Y (Neuroblastoma) | 5.20 |
| 4′-O-methylated-DMC | SH-SY5Y (Neuroblastoma) | 7.52 |
| 4′-O-benzylated-DMC | A-549 (Lung Carcinoma) | 9.99 |
| 4′-O-benzylated-DMC | FaDu (Pharyngeal Carcinoma) | 13.98 |
Data from a 2021 study on DMC derivatives.[6]
2.2. Antimicrobial Activity
Derivatives of dihydroxyacetophenone have also been investigated for their antimicrobial properties.
Table 3: Antimicrobial Activity of a Brominated Dihydroxyacetophenone Derivative (Compound 3e)
| Microorganism | Strain | MIC (mg/mL) | MBC (mg/mL) |
| Pseudomonas aeruginosa | ATCC 27853 | 0.625 | 0.625 |
| Escherichia coli | ATCC 25922 | 0.625 | 0.625 |
| Bacillus subtilis | 0.625 | 0.625 | |
| Staphylococcus aureus | ATCC 25923 | 0.31 | - |
| Sarcina lutea | ATCC 9341 | 0.31 | - |
| Bacillus cereus | ATCC 14579 | 0.31 | - |
Data from a study on dihydroxyacetophenone derivatives.
The results highlight the potent bactericidal and bacteriostatic effects of these compounds against a range of Gram-positive and Gram-negative bacteria.
Mechanism of Action and Signaling Pathways
The therapeutic effects of acetophenone derivatives are underpinned by their interactions with various cellular signaling pathways.
3.1. Induction of Apoptosis
The cytotoxic activity of DMHE in HT-29 colon cancer cells is mediated through the induction of apoptosis. This process is characterized by morphological changes such as cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation. At the molecular level, DMHE treatment leads to the up-regulation of pro-apoptotic proteins like Bax and PUMA.
Caption: Intrinsic apoptosis pathway induced by DMHE.
3.2. Cell Cycle Arrest
Flow cytometry analysis has revealed that DMHE can induce cell cycle arrest at the G0/G1 phase in a time-dependent manner in HT-29 cells. This inhibition of cell cycle progression is another key mechanism contributing to its anticancer effect.
Caption: DMHE-induced G0/G1 cell cycle arrest.
Experimental Protocols
4.1. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol provides a general procedure for the synthesis of chalcones from acetophenone derivatives.[1]
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the NaOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for a specified time (typically several hours) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
4.2. Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][7][8]
Materials:
-
Cells to be tested
-
96-well microplate
-
Culture medium
-
Test compound (acetophenone derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37 °C, 5% CO₂).
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
4.3. Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]
Materials:
-
Bacterial strains
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Pipettes and sterile tips
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the broth medium across the wells of the microtiter plate.
-
Inoculate: Inoculate each well with a standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate: Incubate the plate at the optimal temperature for the bacteria (e.g., 37 °C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) Determine MBC: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
Conclusion and Future Perspectives
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and its derivatives represent a promising class of compounds with a broad range of biological activities. Their cytotoxic and antimicrobial properties, coupled with their amenability to chemical modification, make them attractive candidates for further drug discovery and development efforts. Future research should focus on synthesizing and screening a wider array of derivatives to establish more comprehensive structure-activity relationships. Furthermore, in-depth mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in optimizing their therapeutic potential and advancing them towards clinical applications. The versatility of the acetophenone scaffold ensures that it will continue to be a valuable platform for the design and synthesis of novel therapeutic agents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Antibacterial | TargetMol [targetmol.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | C9H10O4 | CID 10965145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] These compounds are abundant in various edible plants and have garnered significant attention from the scientific community due to their diverse pharmacological activities.[1] Chalcone derivatives have been reported to exhibit a wide spectrum of biological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3][4][5][6] The synthesis of novel chalcone derivatives is a key area of interest in medicinal chemistry for the development of new therapeutic agents.
The Claisen-Schmidt condensation reaction is the most common and effective method for synthesizing chalcones.[1][7] This reaction involves the base- or acid-catalyzed condensation of an appropriate acetophenone with an aromatic aldehyde.[1][8][9] This document provides a detailed protocol for the synthesis of chalcones using 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one as the acetophenone precursor.
General Synthesis Pathway
The synthesis of chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one proceeds via a Claisen-Schmidt condensation reaction with a substituted aromatic aldehyde. The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.
Caption: General workflow for the Claisen-Schmidt condensation to synthesize chalcones.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of a chalcone derivative from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and a substituted benzaldehyde.
Materials:
-
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (or Methanol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
-
Magnetic stirrer with hotplate
-
Round bottom flask
-
Reflux condenser
-
Beakers
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography (if necessary for purification)
-
Appropriate solvents for TLC and column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Preparation: In a round bottom flask, dissolve 1 equivalent of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one in a minimal amount of ethanol.
-
Addition of Aldehyde: To the stirred solution, add 1 equivalent of the selected substituted aromatic aldehyde.
-
Catalyst Addition: Slowly add an aqueous solution of NaOH (40-50%) or KOH (40-50%) dropwise to the reaction mixture at room temperature. The amount of base used is typically catalytic, but in some cases, stoichiometric amounts or more are used.[4]
-
Reaction: Stir the reaction mixture at room temperature for a period ranging from a few hours to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture by adding dilute HCl dropwise until the pH is neutral. This will precipitate the chalcone product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold distilled water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or an oven at a low temperature.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[6]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of chalcones from substituted acetophenones, which can be extrapolated for the synthesis using 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one.
| Acetophenone | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2,4-dihydroxyacetophenone | Benzaldehyde | KOH (50%) | Ethanol | 24 | 96 | [4] |
| 2,4-dihydroxyacetophenone | 4-Chlorobenzaldehyde | KOH (50%) | Ethanol | 24 | 93 | [4] |
| 2-hydroxyacetophenone | 2,4-dimethoxybenzaldehyde | NaOH | Methanol | - | - | [10] |
| 2-hydroxyacetophenone | 4-nitrobenzaldehyde | NaOH | Methanol | - | - | [10] |
| 2,4,6-trimethoxyacetophenone | Various aldehydes | Basic conditions | - | - | IC50 values reported | [11] |
Potential Biological Activities and Signaling Pathways
Chalcones derived from hydroxylated acetophenones have shown significant potential as anti-inflammatory and antioxidant agents.[8][10][12] Their mechanism of action often involves the modulation of key signaling pathways involved in inflammation and oxidative stress.
Caption: Potential mechanisms of anti-inflammatory and antioxidant activity of synthesized chalcones.
Conclusion
The Claisen-Schmidt condensation provides a versatile and efficient method for the synthesis of chalcones from 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one. The resulting chalcone derivatives are promising candidates for further investigation as potential therapeutic agents, particularly for conditions associated with inflammation and oxidative stress. The detailed protocol and data provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciensage.info [sciensage.info]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anti-inflammatory Effect of Chalcones and Related Compounds | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Claisen-Schmidt Condensation: Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of chalcones via the Claisen-Schmidt condensation, utilizing 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one as the ketone precursor. Chalcones, characterized by their α,β-unsaturated ketone core, are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This protocol outlines a base-catalyzed condensation reaction, a robust and versatile method for the preparation of these valuable scaffolds.
Introduction
The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens.[6] This reaction is a cornerstone in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to flavonoids and isoflavonoids.[2] The biological significance of chalcones stems from their diverse pharmacological activities, making them attractive targets for drug discovery and development.[1][3][5]
The specific precursor, 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, also known as 2',4'-Dihydroxy-6'-methoxyacetophenone, provides a unique scaffold for generating novel chalcone derivatives with potential therapeutic applications. The presence of multiple hydroxyl and methoxy groups on the A-ring of the resulting chalcone can significantly influence its biological activity.
Reaction and Mechanism
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation followed by a dehydration step to yield the α,β-unsaturated ketone. The general mechanism is as follows:
-
Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-proton from the ketone (1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol).
-
Dehydration: The aldol intermediate readily dehydrates, often upon gentle heating or even at room temperature, to yield the thermodynamically stable conjugated system of the chalcone.
Experimental Protocol
This protocol describes a general procedure for the synthesis of a chalcone derivative from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and a substituted benzaldehyde.
Materials and Equipment
-
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (95% or absolute)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Magnetic stirrer with hotplate
-
Round-bottom flask
-
Reflux condenser
-
Beakers
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
Melting point apparatus
Procedure
-
Dissolution of Ketone: In a round-bottom flask, dissolve 1.0 equivalent of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one in a minimal amount of ethanol with stirring.
-
Addition of Aldehyde: To this solution, add 1.0-1.1 equivalents of the chosen aromatic aldehyde.
-
Preparation of Base: In a separate beaker, prepare an aqueous solution of KOH or NaOH (e.g., 40-50% w/v).
-
Reaction Initiation: Slowly add the base solution dropwise to the stirred mixture of the ketone and aldehyde at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Precipitation: Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is acidic (pH ~ 2-3). This will cause the chalcone product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure product.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a representative chalcone, (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
| Parameter | Value | Reference |
| Reactants | ||
| 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | 1.82 g (10 mmol) | N/A |
| 4-Chlorobenzaldehyde | 1.41 g (10 mmol) | N/A |
| Potassium Hydroxide | 2.81 g (50 mmol) | N/A |
| Ethanol (95%) | 25 mL | N/A |
| Water (for KOH solution) | 25 mL | N/A |
| Reaction Conditions | ||
| Temperature | Room Temperature (~25 °C) | N/A |
| Reaction Time | 24 hours | N/A |
| Product | ||
| Product Name | (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | N/A |
| Yield | 75-85% | [7] |
| Melting Point | Varies depending on purity | N/A |
| Appearance | Yellow solid | [7] |
Results and Discussion
The synthesized chalcones can be characterized using various spectroscopic techniques, including:
-
FT-IR: To confirm the presence of the α,β-unsaturated carbonyl group (typically absorbing around 1640-1680 cm⁻¹) and other functional groups.
-
¹H NMR: To identify the vinylic protons of the enone system (typically appearing as doublets with a large coupling constant, J ≈ 15-16 Hz for the trans isomer) and the aromatic protons.
-
¹³C NMR: To confirm the number of unique carbons and the presence of the carbonyl carbon (typically around 190 ppm).
-
Mass Spectrometry: To determine the molecular weight of the synthesized chalcone.
The yields of the Claisen-Schmidt condensation are generally good to excellent.[7] The purity of the final product can be assessed by its sharp melting point and by TLC analysis.
The synthesized chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are expected to exhibit interesting biological activities due to the polysubstituted A-ring. For instance, the presence of hydroxyl and methoxy groups has been associated with enhanced antioxidant and anticancer activities in other chalcone series. Further studies can be conducted to evaluate the biological potential of these novel compounds in various assays, such as antimicrobial, anti-inflammatory, and cytotoxicity assays.
Conclusion
The Claisen-Schmidt condensation provides an efficient and straightforward method for the synthesis of chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. The detailed protocol and data presented in this application note serve as a valuable resource for researchers in medicinal chemistry and drug development. The versatility of this reaction allows for the creation of a diverse library of chalcone derivatives for further biological evaluation and the development of potential therapeutic agents.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. jocpr.com [jocpr.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. jetir.org [jetir.org]
Application Notes and Protocols for the Base-Catalyzed Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of natural and synthetic compounds. They have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The versatile Claisen-Schmidt condensation reaction provides a reliable and widely utilized method for synthesizing chalcone derivatives. This base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde allows for the introduction of diverse substituents on the aromatic rings, enabling the modulation of the resulting chalcone's pharmacological profile.
These application notes provide a detailed protocol for the synthesis of chalcones derived from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, a polysubstituted acetophenone. The resulting chalcone derivatives, such as Helichrysetin ((E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one), are of particular interest due to their potential biological activities, including antiviral properties.
Principle of the Reaction
The synthesis of these chalcones is achieved through a base-catalyzed Claisen-Schmidt condensation.[1] In this reaction, a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an α-proton from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a substituted aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the desired chalcone.
Experimental Protocols
General Procedure for the Synthesis of Chalcones (C1-C5)
This protocol outlines the synthesis of a series of chalcone derivatives by reacting 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one with various substituted benzaldehydes.
Materials:
-
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde, 2-chlorobenzaldehyde)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (or Methanol)[2]
-
Glacial acetic acid or dilute Hydrochloric acid (HCl)
-
Distilled water
-
Ethyl acetate
-
n-Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter flask
-
Apparatus for Thin Layer Chromatography (TLC)
-
Melting point apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one (1.0 eq) in ethanol (15-20 mL).
-
Addition of Aldehyde: To this solution, add the desired substituted benzaldehyde (1.0 eq).
-
Catalyst Addition: While stirring the mixture at room temperature, slowly add a solution of potassium hydroxide (2.5 eq) in ethanol. The addition should be dropwise to control any initial exothermic reaction.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight (typically 14-16 hours).[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:n-hexane, 3:7 v/v).[4]
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.[4]
-
Acidification: Acidify the mixture by slowly adding glacial acetic acid or 10% hydrochloric acid until the pH is acidic (pH 2-3).[3][4] A solid precipitate of the chalcone will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water to remove any inorganic impurities.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.[5]
Data Presentation
The following table summarizes the quantitative data for a representative set of chalcones synthesized from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
| Compound ID | R Group (Substituted Benzaldehyde) | Molecular Formula | Yield (%) | Melting Point (°C) |
| C1 | 4-hydroxy | C₁₆H₁₄O₅ | 75-85 | 198-200 |
| C2 | 4-chloro | C₁₆H₁₃ClO₄ | 80-90 | 175-177 |
| C3 | 4-methoxy | C₁₇H₁₆O₅ | 70-80 | 160-162 |
| C4 | 3-nitro | C₁₆H₁₃NO₆ | 65-75 | 210-212 |
| C5 | 2-chloro | C₁₆H₁₃ClO₄ | 70-80 | 182-184 |
Note: Yields and melting points are approximate and can vary based on reaction conditions and purity.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the base-catalyzed synthesis of chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of the base-catalyzed Claisen-Schmidt condensation.
Applications and Further Research
Chalcones derived from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and related structures have shown a wide array of biological activities, making them promising candidates for drug development.
-
Anticancer Activity: Many chalcone derivatives exhibit potent anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
-
Antiviral Activity: Certain chalcones have demonstrated inhibitory effects against various viruses. For instance, Helichrysetin has been identified as an inhibitor of the MERS-CoV 3CLpro.[6]
-
Anti-inflammatory Effects: Chalcones can modulate inflammatory pathways, making them potential therapeutic agents for inflammatory diseases.
-
Antioxidant Properties: The phenolic hydroxyl groups present in these chalcones contribute to their antioxidant activity by scavenging free radicals.
Further research can focus on synthesizing a broader library of chalcone derivatives from this starting material and evaluating their biological activities through in vitro and in vivo studies. Structure-activity relationship (SAR) studies can also be conducted to optimize the chalcone scaffold for enhanced potency and selectivity towards specific biological targets.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. pharmascholars.com [pharmascholars.com]
- 3. scialert.net [scialert.net]
- 4. scitepress.org [scitepress.org]
- 5. jetir.org [jetir.org]
- 6. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acid-Catalyzed Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. These compounds have garnered significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The biological activity of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in proteins.
The synthesis of chalcones is commonly achieved through the Claisen-Schmidt condensation, a versatile and widely used reaction that involves the condensation of an aromatic ketone with an aromatic aldehyde. This reaction can be catalyzed by either acids or bases. While base-catalyzed methods are more common, acid-catalyzed synthesis offers an alternative route, particularly for substrates that may be sensitive to strong bases.
This document provides detailed application notes and protocols for the acid-catalyzed synthesis of chalcones starting from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, also known as 2',4'-dihydroxy-6'-methoxyacetophenone. Furthermore, it delves into the biological significance of the resulting chalcones, with a focus on their modulation of key signaling pathways implicated in disease.
Data Presentation
The following tables summarize quantitative data for the acid-catalyzed synthesis of representative chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and its analogue, 1-(2,4-dihydroxyphenyl)ethan-1-one.
Table 1: Reaction Conditions and Yields for Acid-Catalyzed Chalcone Synthesis
| Entry | Aromatic Aldehyde | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | SOCl₂ / EtOH (in situ HCl generation) | 12 | Good to Excellent | [1] |
| 2 | 2-Chlorobenzaldehyde | SOCl₂ / EtOH (in situ HCl generation) | 12 | Good to Excellent | [1] |
| 3 | 4-Chlorobenzaldehyde | SOCl₂ / EtOH (in situ HCl generation) | 12 | Good to Excellent | [1] |
| 4 | 3-Nitrobenzaldehyde | SOCl₂ / EtOH (in situ HCl generation) | 12 | Good to Excellent | [1] |
| 5 | Benzaldehyde | Not Specified | Not Specified | 47.8 | [2] |
Note: "Good to Excellent" yields were reported in the reference without specific quantitative data.
Table 2: Characterization Data of a Representative Chalcone: (E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [2] |
| Molecular Weight | 240.26 g/mol | [2] |
| Melting Point | Not Specified | |
| Appearance | Yellow Solid | [2] |
| ¹H NMR (acetone-d₆, 500 MHz, ppm) | δ 8.12 (1H, d, J = 8.7 Hz), 7.92-7.79 (4H, m), 7.43-7.41 (3H, m), 6.51 (1H, d, J = 8.7 Hz), 6.42 (1H, s) | [2] |
| ¹³C NMR (acetone-d₆, 125 MHz, ppm) | δ 206.1, 166.5, 164.9, 143.9, 135.1, 132.8, 130.6, 129.0, 128.8, 120.9, 113.7, 108.1, 103.0 | [2] |
| HRMS (M+Na)⁺ | Calculated: 263.0684, Found: 263.0695 | [2] |
Experimental Protocols
General Protocol for Acid-Catalyzed Synthesis of Chalcones using SOCl₂/EtOH
This protocol is based on the in situ generation of hydrochloric acid from the reaction of thionyl chloride (SOCl₂) and ethanol. This method provides a convenient way to perform acid-catalyzed aldol condensation.[1]
Materials:
-
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one (or 1-(2,4-dihydroxyphenyl)ethan-1-one)
-
Substituted aromatic benzaldehyde (e.g., benzaldehyde, 2-chlorobenzaldehyde)
-
Absolute Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the desired substituted aromatic benzaldehyde (1 equivalent).
-
While stirring the mixture at room temperature, slowly add a catalytic amount of thionyl chloride (e.g., 0.05 mL for a 0.01 mol scale reaction) dropwise. Caution: Thionyl chloride is corrosive and reacts with moisture. This step should be performed in a well-ventilated fume hood.
-
Continue stirring the reaction mixture at room temperature for approximately 2 hours.
-
Allow the reaction mixture to stand at room temperature for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Upon completion of the reaction, precipitate the product by adding the reaction mixture to cold distilled water.
-
Collect the solid product by vacuum filtration.
-
Wash the filtered solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified chalcone product.
-
Characterize the final product using appropriate analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the acid-catalyzed synthesis of chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
Caption: General workflow for the acid-catalyzed synthesis of chalcones.
Signaling Pathways
Chalcones derived from this compound, such as cardamonin and 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, have been shown to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways, including the NF-κB and PI3K/Akt pathways.[3][4]
Inhibition of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Chalcones can inhibit this pathway at multiple levels.
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. Certain chalcones have been demonstrated to suppress this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[4]
Caption: Inhibition of the PI3K/Akt signaling pathway by chalcone derivatives.
References
- 1. jocpr.com [jocpr.com]
- 2. Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solvent-Free Synthesis of Chalcones Using 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of naturally occurring compounds belonging to the flavonoid family. They are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The α,β-unsaturated ketone moiety in their structure is a key pharmacophore responsible for these activities. The specific substitution pattern on the two aromatic rings significantly influences their biological efficacy. This document focuses on the synthesis of chalcone derivatives from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, a precursor that can yield chalcones with significant potential in drug discovery due to the presence of multiple functional groups amenable to further modification.
Solvent-free synthesis, often referred to as "grindstone chemistry" or mechanochemical synthesis, has emerged as a green and efficient alternative to conventional solvent-based methods.[1][2] This approach minimizes environmental pollution, reduces reaction times, and often leads to higher yields and cleaner reaction profiles.[1][2] The protocol detailed herein describes a simple, rapid, and eco-friendly solvent-free synthesis of chalcones via the Claisen-Schmidt condensation of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one with various aromatic aldehydes using solid sodium hydroxide as a catalyst.[1][2][3]
Materials and Methods
General Solvent-Free Synthesis Protocol
The following is a general procedure for the solvent-free synthesis of chalcones derived from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
Materials:
-
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
-
Substituted aromatic aldehydes
-
Sodium hydroxide (pellets or powder)
-
Mortar and pestle
-
Distilled water (cold)
-
10% Hydrochloric acid (cold)
-
Ethanol (for recrystallization)
-
Silica gel for thin-layer chromatography (TLC)
-
Appropriate solvents for TLC (e.g., hexane:ethyl acetate mixtures)
Experimental Procedure:
-
In a clean and dry mortar, combine 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and solid sodium hydroxide (2.0 mmol).
-
Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The reaction mixture will typically become a paste and may change color to yellow or orange.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add approximately 10 mL of cold distilled water to the mortar and continue to grind for another minute to form a slurry.
-
Carefully neutralize the mixture by slowly adding cold 10% hydrochloric acid until the pH is approximately 7. The product will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic salts.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
-
Dry the purified chalcone in a desiccator and determine its melting point, yield, and characterize it using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of various chalcone derivatives from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one based on typical yields reported for similar solvent-free syntheses.[1][3][4]
| Aldehyde Derivative (R) | Product Name | Reaction Time (min) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | 5-10 | 85-92 | 148-150 |
| 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(2,4-dihydroxy-6-methoxyphenyl)prop-2-en-1-one | 5-10 | 88-95 | 178-180 |
| 4-Methoxybenzaldehyde | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 5-10 | 82-90 | 165-167 |
| 4-Nitrobenzaldehyde | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 5-10 | 90-96 | 210-212 |
| 3,4-Dimethoxybenzaldehyde | (E)-3-(3,4-Dimethoxyphenyl)-1-(2,4-dihydroxy-6-methoxyphenyl)prop-2-en-1-one | 5-10 | 80-88 | 155-157 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the solvent-free synthesis of chalcones.
Signaling Pathway (General Biological Relevance)
Chalcones are known to interact with multiple signaling pathways implicated in cancer and inflammation. The following diagram illustrates a generalized pathway often targeted by bioactive chalcones.
Caption: Generalized signaling pathways inhibited by bioactive chalcones.
Conclusion
The solvent-free synthesis of chalcones using 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one by the grindstone method is a highly efficient, environmentally friendly, and rapid protocol.[1][2] This method offers significant advantages over traditional solvent-based syntheses, including waste minimization and operational simplicity. The resulting chalcone derivatives, with their characteristic dihydroxy-methoxy substitution pattern, are valuable scaffolds for further chemical modification and biological evaluation in the context of drug discovery and development. The diverse biological activities reported for similar chalcones underscore the potential of these compounds as lead structures for novel therapeutics.[5][6]
References
Application Notes and Protocols: In Vitro Cytotoxicity Assay for 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, also known as 2',4'-Dihydroxy-6'-methoxyacetophenone or Resacetophenone 4-methyl ether, is a phenolic acetophenone found in various plant species.[1][2] Phenolic compounds are a large class of natural products that have garnered significant interest in drug discovery for their potential therapeutic properties, including antimicrobial and anticancer activities.[1][3] The evaluation of the cytotoxic effects of such compounds against cancer cell lines is a critical first step in the preclinical drug development process.
This document provides a detailed protocol for assessing the in vitro cytotoxicity of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cell viability and proliferation.[4] While specific cytotoxicity data for 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is not extensively available in the public domain, this protocol is based on established methods for similar phenolic compounds and acetophenone derivatives.[5][6]
For comparative purposes, this document also includes cytotoxicity data for the structurally related compound, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), which has demonstrated dose- and time-dependent cytotoxic effects on various cancer cell lines.[7][8]
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol outlines the steps to determine the concentration of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one that inhibits 50% of cell growth (IC50).
Materials:
-
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
-
Human cancer cell lines (e.g., MCF-7 - breast, NCI-H460 - lung, SF-268 - CNS)[3]
-
Normal human cell line (e.g., WI38)[3]
-
RPMI-1640 medium[3]
-
Fetal Bovine Serum (FBS)[3]
-
Penicillin-Streptomycin solution[3]
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[9]
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture:
-
Maintain human cancer and normal cell lines in RPMI-1640 medium supplemented with 5% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3]
-
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one in DMSO.
-
On the day of treatment, prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).[3]
-
Incubate the plates for 48 hours.[3]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubate for 3.5 hours at 37°C.[9]
-
Carefully remove the medium without disturbing the formazan crystals.[9]
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Cover the plate with foil and agitate on an orbital shaker for 15 minutes.[9]
-
-
Data Acquisition:
-
Measure the absorbance at 590 nm using a microplate reader with a reference wavelength of 620 nm.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]
-
Data Presentation
Table 1: Cytotoxicity of the Structurally Related Compound, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), on Various Human Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µg/mL) after 48h |
| HT-29 | Colon Adenocarcinoma | 17.2 ± 2.29 |
| A549 | Lung Carcinoma | 37.5 ± 2.66 |
| MCF-7 | Breast Adenocarcinoma | 48.3 ± 1.43 |
| Normal Cell Line | ||
| MRC-5 | Lung Fibroblast | No significant cytotoxicity |
Data for DMHE is presented for comparative purposes. The cytotoxicity of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one would be determined using the protocol described above.
Visualizations
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Caption: Hypothetical signaling pathway for apoptosis induction.
References
- 1. This compound | Antibacterial | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ajol.info [ajol.info]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Cellular Responses to 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, also known as 2',4'-Dihydroxy-6'-methoxyacetophenone, and its derivatives are a class of phenolic compounds with potential therapeutic applications.[1][2][3] Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[4][5] A derivative, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), has been shown to induce cell cycle arrest and apoptosis in human colon adenocarcinoma cells (HT-29).[6][7] This application note provides detailed protocols for utilizing flow cytometry to analyze the cellular effects of these derivatives, focusing on apoptosis, cell cycle progression, and reactive oxygen species (ROS) production.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analysis of a human cancer cell line (e.g., HT-29) treated with three different derivatives of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one for 48 hours.
Table 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide Staining
| Treatment (Concentration) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Derivative A (10 µM) | 75.6 ± 3.5 | 15.8 ± 1.8 | 8.6 ± 1.2 |
| Derivative B (10 µM) | 60.1 ± 4.2 | 25.3 ± 2.5 | 14.6 ± 2.1 |
| Derivative C (10 µM) | 88.9 ± 2.8 | 5.1 ± 0.9 | 6.0 ± 1.0 |
| Staurosporine (1 µM) | 10.5 ± 1.5 | 65.7 ± 5.3 | 23.8 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis using Propidium Iodide Staining
| Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control (DMSO) | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.5 | 1.8 ± 0.3 |
| Derivative A (10 µM) | 70.2 ± 3.1 | 15.5 ± 2.0 | 14.3 ± 1.8 | 8.9 ± 1.1 |
| Derivative B (10 µM) | 65.8 ± 3.9 | 12.3 ± 1.7 | 21.9 ± 2.4 | 15.4 ± 1.9 |
| Derivative C (10 µM) | 58.1 ± 2.5 | 28.5 ± 2.2 | 13.4 ± 1.6 | 2.5 ± 0.6 |
| Nocodazole (100 ng/mL) | 12.3 ± 1.8 | 15.2 ± 2.1 | 72.5 ± 4.5 | 3.1 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Intracellular Reactive Oxygen Species (ROS) Measurement using H2DCFDA
| Treatment (Concentration) | Mean Fluorescence Intensity (MFI) | Fold Change in MFI (vs. Control) |
| Vehicle Control (DMSO) | 150.3 ± 12.5 | 1.0 |
| Derivative A (10 µM) | 325.8 ± 25.1 | 2.17 |
| Derivative B (10 µM) | 450.1 ± 30.8 | 3.00 |
| Derivative C (10 µM) | 165.2 ± 15.3 | 1.10 |
| H₂O₂ (100 µM) | 890.6 ± 55.7 | 5.93 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[8]
Materials:
-
Cells of interest (e.g., HT-29)
-
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one derivatives
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of the derivatives or vehicle control for the specified time (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8]
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[10][11]
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting and Fixation: Harvest approximately 1-2 x 10⁶ cells per sample. Wash once with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the cells on ice for 30 minutes or store them at -20°C for at least 2 hours (can be stored for several weeks).[12]
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet with 5 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A to eliminate RNA-derived signals.[10]
-
Incubation: Incubate the tubes at 37°C for 30 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of G0/G1, S, and G2/M phases. Apoptotic cells will appear as a sub-G1 peak.[10]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to detect intracellular ROS.[13][14]
Materials:
-
Treated and untreated cells
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
H₂DCFDA stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., H₂O₂)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Treatment: Prepare a single-cell suspension of 1 x 10⁶ cells/mL. Treat cells with the derivatives for the desired time.
-
Loading with H₂DCFDA: Add H₂DCFDA to the cell suspension to a final concentration of 5-10 µM.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.[13]
-
Washing: Wash the cells twice with pre-warmed PBS or HBSS to remove excess probe.
-
Resuspension: Resuspend the final cell pellet in 500 µL of PBS.
-
Analysis: Analyze the cells immediately by flow cytometry, typically using the FITC channel (488 nm excitation, ~530 nm emission). The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product, is proportional to the amount of intracellular ROS.[13]
Mandatory Visualizations
Caption: Workflow for analyzing cellular responses to treatment.
Caption: Potential mechanism of derivative-induced cell death.
References
- 1. 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | C9H10O4 | CID 10965145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one (C9H10O4) [pubchemlite.lcsb.uni.lu]
- 3. endotherm-lsm.com [endotherm-lsm.com]
- 4. researchgate.net [researchgate.net]
- 5. ej-med.org [ej-med.org]
- 6. 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells [mdpi.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 14. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
Application Notes and Protocols for Antimicrobial Testing of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one Derived Chalcones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the experimental setup and execution of antimicrobial testing for a specific class of chalcones derived from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. Detailed protocols for well-established antimicrobial susceptibility assays, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, Minimum Bactericidal Concentration (MBC) testing, and the agar well diffusion method are presented. These methodologies are designed to ensure reproducibility and provide a standardized framework for evaluating the antimicrobial efficacy of these novel chalcone derivatives. The included data presentation tables and workflow diagrams offer a clear and structured approach for researchers in the field of antimicrobial drug discovery and development.
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the exploration of new antimicrobial agents.[1] Chalcones derived from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are a promising class of synthetic compounds for which the antimicrobial potential needs to be systematically evaluated.
The protocols outlined herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the scientific community for antimicrobial susceptibility testing.[4]
Synthesis of Chalcone Derivatives
The synthesis of the target chalcones is typically achieved through a Claisen-Schmidt condensation reaction.[4][5][6] This involves the base-catalyzed reaction of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one with various substituted benzaldehydes.
General Synthesis Protocol:
-
Dissolve equimolar amounts of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and the desired substituted benzaldehyde in ethanol.[7]
-
Add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, to the mixture.[8]
-
Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).[8]
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone derivative.[7]
-
Filter, wash the precipitate with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[7]
-
Characterize the synthesized compounds using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structures.[4]
Data Presentation
Quantitative data from antimicrobial testing should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives
| Chalcone Derivative | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungal Strains (MIC in µg/mL) |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Compound 1 | |||
| Compound 2 | |||
| Compound 3 | |||
| Positive Control | |||
| (e.g., Ciprofloxacin) | |||
| Positive Control | |||
| (e.g., Fluconazole) |
Table 2: Minimum Bactericidal Concentration (MBC) of Chalcone Derivatives
| Chalcone Derivative | Gram-Positive Bacteria (MBC in µg/mL) | Gram-Negative Bacteria (MBC in µg/mL) | Fungal Strains (MFC in µg/mL) |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Compound 1 | |||
| Compound 2 | |||
| Compound 3 | |||
| Positive Control | |||
| (e.g., Ciprofloxacin) | |||
| Positive Control | |||
| (e.g., Fluconazole) |
Experimental Protocols
Preparation of Microbial Inoculum
-
From a fresh 18-24 hour agar plate culture, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[1]
-
For use in the broth microdilution assay, dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized chalcone derivatives
-
Positive control antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Microbial inoculum (prepared as in 4.1)
-
Resazurin solution (optional, as a growth indicator)
Procedure:
-
Prepare stock solutions of the chalcone derivatives and the positive control in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).[1]
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the chalcone stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process down the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations.
-
The final column can serve as a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Add 100 µL of the prepared microbial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the chalcone derivative that completely inhibits visible growth (no turbidity).[9] If using a growth indicator like resazurin, a color change will indicate microbial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1]
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a fresh, sterile nutrient agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the chalcone that results in no microbial growth on the agar plate.[10]
Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Microbial inoculum
-
Sterile cork borer or pipette tips
-
Synthesized chalcone derivatives and controls
Procedure:
-
Prepare a lawn of the test microorganism on the surface of an MHA plate by evenly spreading the standardized inoculum.
-
Aseptically punch wells (6-8 mm in diameter) into the agar.[11]
-
Add a fixed volume (e.g., 50-100 µL) of the chalcone solution at a known concentration into each well.[11]
-
Include a positive control (standard antibiotic) and a negative control (solvent used to dissolve the chalcones, e.g., DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nveo.org [nveo.org]
- 6. jocpr.com [jocpr.com]
- 7. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Troubleshooting low yield in chalcone synthesis from "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one"
Topic: Troubleshooting Low Yield in Chalcone Synthesis from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
This technical support guide is intended for researchers, scientists, and drug development professionals encountering low yields during the synthesis of chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the Claisen-Schmidt condensation for this specific chalcone synthesis?
A1: The most frequent issue when using base-catalyzed Claisen-Schmidt condensation with 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is the presence of acidic phenolic hydroxyl groups. In a basic medium, these groups can be deprotonated, leading to side reactions and reduced reactivity of the enolate required for the condensation.[1] This can result in a complex mixture of products and a low yield of the desired chalcone.
Q2: What are the primary side reactions to be aware of?
A2: The main side reactions include:
-
Self-condensation of the acetophenone: The enolate of the acetophenone may react with another molecule of the acetophenone.
-
Cannizzaro reaction: If the aromatic aldehyde being used has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base, especially at high concentrations.[2]
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Michael addition: The enolate can potentially add to the α,β-unsaturated ketone product, leading to byproducts.[2]
-
Reactions involving the deprotonated hydroxyl groups: The phenoxide ions formed can participate in various undesired reactions, complicating the product mixture.
Q3: Should I use an acid-catalyzed or base-catalyzed reaction?
A3: Both methods can be employed, but each has its considerations.
-
Base-catalyzed (e.g., NaOH, KOH): This is the classic Claisen-Schmidt approach.[3] However, due to the acidic nature of the hydroxyl groups on your acetophenone, protecting these groups prior to the reaction may be necessary to achieve a good yield.[1] Without protection, unwanted side reactions are likely.
-
Acid-catalyzed (e.g., SOCl₂/EtOH, HCl): This method can be a good alternative to avoid the issues associated with the deprotonation of the phenolic groups under basic conditions.[4] An in-situ generation of HCl from SOCl₂ in ethanol has been reported as an effective method for synthesizing dihydroxy-substituted chalcones.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[2] You can spot the reaction mixture alongside the starting materials (acetophenone and aldehyde) on a TLC plate to observe the consumption of reactants and the formation of the product. A suitable mobile phase, for instance, could be a mixture of hexane and ethyl acetate.
Q5: My product is an oil and is difficult to purify. What should I do?
A5: Oily products that are resistant to crystallization can be challenging. Here are a few techniques to try:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding the oil with a small crystal of the pure product (if available) can also initiate crystallization. Extended cooling in an ice bath or refrigerator may also be effective.[2]
-
Purification via column chromatography: If crystallization fails, column chromatography on silica gel is the recommended method for purifying oily products.[2] A gradient elution with a solvent system like hexane and ethyl acetate can effectively separate the desired chalcone from impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective Catalyst: The base (e.g., NaOH, KOH) may be old or inactive. The concentration of the base might be too low or too high. | Use a fresh batch of the base. Optimize the concentration of the catalyst; typically, 10-40% aqueous solutions are used.[2][5] |
| Side Reactions due to Phenolic -OH: The acidic hydroxyl groups on the 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are deprotonated by the base, leading to undesired reactions.[1] | Consider protecting the hydroxyl groups before the reaction (e.g., with a methoxymethyl (MOM) group).[1] Alternatively, switch to an acid-catalyzed method.[4] | |
| Poor Solubility of Reactants: The acetophenone or the aldehyde may not be fully dissolved in the chosen solvent. | Select a solvent that effectively dissolves both reactants, such as ethanol or methanol. Gentle heating can also improve solubility.[2] | |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, promoting side reactions. | Most base-catalyzed chalcone syntheses are run at room temperature.[2] If the reaction is slow, gentle warming can be attempted, but this may also increase side product formation. | |
| Formation of Multiple Products | Self-Condensation of Acetophenone: The enolizable ketone reacts with itself. | Slowly add the acetophenone to a mixture of the aldehyde and the base to ensure the aldehyde is always in excess. |
| Cannizzaro Reaction of Aldehyde: The aldehyde undergoes disproportionation at high base concentrations. | Use a lower concentration of the base and maintain a controlled temperature.[2] | |
| Difficult Product Purification | Oily Product: The chalcone does not crystallize easily. | Try to induce crystallization by scratching the flask or seeding. If unsuccessful, purify by column chromatography.[2] |
| Co-precipitation of Impurities: Side products crystallize along with the desired chalcone. | Optimize the reaction conditions to minimize side product formation. Recrystallization from a suitable solvent system (e.g., ethanol/water) may help in separating the desired product. |
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This is a general protocol and may require optimization for specific aromatic aldehydes.
Materials:
-
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Ethanol
-
Aqueous solution of NaOH or KOH (e.g., 40%)
-
Stirring apparatus
-
Reaction flask
-
Ice bath
Procedure:
-
Dissolve 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one in ethanol in a reaction flask equipped with a magnetic stirrer.
-
Add the aromatic aldehyde to the solution.
-
Cool the flask in an ice bath.
-
Slowly add the aqueous base solution dropwise to the reaction mixture while stirring.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, pour the mixture into cold water or onto crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any residual base.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Acid-Catalyzed Synthesis using SOCl₂/EtOH
This method avoids the complications of a basic medium with phenolic reactants.[4]
Materials:
-
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one (0.01 mol)
-
Aromatic aldehyde (0.01 mol)
-
Absolute ethanol (5 ml)
-
Thionyl chloride (SOCl₂) (0.05 ml)
-
Stirring apparatus
-
Reaction flask
Procedure:
-
In a reaction flask, prepare a stirred mixture of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and the aromatic aldehyde in absolute ethanol.
-
Carefully add thionyl chloride dropwise to the mixture. HCl will be generated in situ.
-
Continue stirring at room temperature for approximately two hours.
-
Allow the reaction mixture to stand for 12 hours.
-
Precipitate the product by adding water to the reaction mixture.
-
Filter the product, wash it with cold ethanol, and allow it to dry.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of chalcones.
Caption: A logical diagram for troubleshooting low yields in chalcone synthesis.
References
Technical Support Center: Optimizing Claisen-Schmidt Reaction Conditions for 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Claisen-Schmidt condensation to synthesize chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for the Claisen-Schmidt reaction with 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one?
A1: A common starting point for the Claisen-Schmidt condensation involving 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is a base-catalyzed reaction. Typically, an equimolar amount of the ketone and a desired aromatic aldehyde are dissolved in an alcoholic solvent, such as ethanol or methanol.[1] A strong base, like potassium hydroxide (KOH) or sodium hydroxide (NaOH), is then added to catalyze the reaction.[2] The reaction is often carried out at room temperature with stirring.[1]
Q2: I am observing a low yield of my desired chalcone. What are the potential causes and how can I improve it?
A2: Low yields in the Claisen-Schmidt reaction can stem from several factors. One common issue is the incomplete deprotonation of the ketone to form the enolate. Using a stronger base or ensuring anhydrous conditions can help. Another factor could be the reactivity of the aromatic aldehyde, where electron-withdrawing groups can sometimes lead to lower yields. Optimizing the reaction time and temperature is also crucial, as prolonged reaction times or high temperatures can lead to the formation of side products.
Q3: What are the common side reactions to look out for when using 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one?
A3: Due to the presence of hydroxyl groups on the acetophenone, side reactions can occur, especially under strongly basic conditions. One possibility is O-alkylation if an alkylating agent is present. More commonly, self-condensation of the ketone can occur, although this is generally less favorable than the reaction with the more electrophilic aldehyde. If the aromatic aldehyde used lacks α-hydrogens, the Cannizzaro reaction can be a competing side reaction under strong basic conditions.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (ketone and aldehyde). A new spot corresponding to the more conjugated chalcone product should appear and intensify over time, while the spots for the starting materials diminish. A common eluent system for this reaction is a mixture of hexane and ethyl acetate.
Q5: What is the best way to purify the synthesized chalcone?
A5: Recrystallization is the most common and effective method for purifying crude chalcones.[3] Ethanol is a frequently used solvent for this purpose. The crude product is dissolved in a minimum amount of hot ethanol, and the solution is then allowed to cool slowly to form pure crystals. If the product is an oil or does not crystallize easily, column chromatography using silica gel may be necessary.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (base). | Use a fresh batch of NaOH or KOH. Ensure the base is not excessively old or has been improperly stored. |
| Insufficient base strength. | While NaOH and KOH are standard, for less reactive substrates, consider a stronger base like sodium methoxide or potassium tert-butoxide. | |
| Poor quality of reagents. | Ensure the ketone and aldehyde are pure. If necessary, purify the starting materials before the reaction. | |
| Low reaction temperature. | While many reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate and yield. | |
| Formation of Multiple Products | Self-condensation of the ketone. | Add the ketone slowly to a mixture of the aldehyde and the base to maintain a low concentration of the enolate, favoring the cross-condensation. |
| Cannizzaro reaction of the aldehyde. | This can occur with aldehydes lacking α-hydrogens under strongly basic conditions. Use a milder base or lower the reaction temperature. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | Attempt to purify a small amount via column chromatography to see if a pure fraction crystallizes. |
| The product is inherently an oil at room temperature. | If purification is successful and the product is still an oil, confirm its identity via spectroscopic methods (NMR, IR, MS). | |
| Difficulty in Removing the Base Catalyst | Incomplete neutralization during workup. | After the reaction, neutralize the mixture with a dilute acid (e.g., 10% HCl) until it is slightly acidic before filtration. Wash the filtered solid with cold water to remove any remaining salts.[4] |
Quantitative Data
The following table summarizes reported yields for the synthesis of chalcones from 2',4'-dihydroxyacetophenone (a closely related compound) using a strong base catalyst, demonstrating the high efficiency of this method.
| Aldehyde | Catalyst | Yield (%) | Reference |
| Substituted Benzaldehyde 1 | 50% KOH | 96 | [2] |
| Substituted Benzaldehyde 2 | 50% KOH | 93 | [2] |
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol is a general method for the synthesis of chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one using a potassium hydroxide catalyst.
Materials:
-
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
-
Aromatic aldehyde
-
Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
10% Hydrochloric acid (HCl)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
TLC plates and developing chamber
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one in a suitable amount of ethanol.
-
Aldehyde Addition: To this solution, add 1 equivalent of the desired aromatic aldehyde and stir the mixture at room temperature.
-
Catalyst Addition: Slowly add a solution of 50% aqueous potassium hydroxide (KOH) dropwise to the reaction mixture with continuous stirring.
-
Reaction: Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. Reactions are often complete within 2-12 hours.[1]
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with 10% HCl until the pH is acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the solid with cold water to remove any inorganic impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[3]
-
Characterization: Dry the purified product and characterize it using spectroscopic methods (e.g., NMR, IR) and determine the melting point.
Visualizations
Caption: Base-catalyzed Claisen-Schmidt experimental workflow.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Chalcone Synthesis Using 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chalcones using 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Answer:
Low yields in the Claisen-Schmidt condensation using 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one can stem from several factors, primarily related to the reactive nature of the hydroxyl groups on the acetophenone ring.
-
Side Reactions under Basic Conditions: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can deprotonate the acidic phenolic hydroxyl groups. This can lead to a cascade of side reactions, including self-condensation of the acetophenone, Michael addition of the enolate to the newly formed chalcone, or other rearrangements.
-
Cannizzaro Reaction: If the aromatic aldehyde being used lacks alpha-hydrogens (e.g., benzaldehyde), it can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base, consuming the aldehyde and reducing the desired product yield.
-
Incomplete Reaction: The reaction may not have gone to completion. Reaction times for chalcone synthesis can vary significantly based on the reactivity of the aldehyde and the reaction conditions.
-
Product Solubility: Chalcones with multiple hydroxyl groups can be highly soluble in the reaction solvent (often alcohol-water mixtures), making precipitation and isolation difficult.[1]
Solutions:
-
Switch to Acid Catalysis: To avoid base-catalyzed side reactions, consider using an acid catalyst. A common method involves generating HCl in situ from thionyl chloride (SOCl₂) in ethanol.[2] Concentrated sulfuric acid (H₂SO₄) can also be employed.
-
Protection of Hydroxyl Groups: While a more complex route, protecting the hydroxyl groups of the acetophenone (e.g., as methoxymethyl (MOM) ethers) prior to the condensation can prevent side reactions. The protecting groups can be removed after the chalcone is formed.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Increasing the reaction time or gently heating the mixture may improve yields, but be cautious of promoting side reactions with excessive heat.
-
Improve Product Isolation: If solubility is an issue, try reducing the volume of the solvent after the reaction is complete and cooling the mixture in a refrigerator to encourage precipitation.[1] Acidifying the reaction mixture with a dilute acid can also help precipitate the product.[1]
Question 2: I've obtained a complex mixture of products that is difficult to purify. What are the likely side products?
Answer:
The formation of a complex product mixture is a common challenge, especially under basic conditions. The primary side products include:
-
Michael Adduct: The enolate of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one can act as a nucleophile and attack the β-carbon of the already formed chalcone in a Michael 1,4-addition. This results in a larger, more complex molecule.
-
Self-Condensation Product: Two molecules of the acetophenone can react with each other.
-
Flavanone: Intramolecular cyclization of the chalcone can occur, particularly if the 2'-hydroxyl group attacks the α,β-unsaturated system, leading to the formation of the isomeric flavanone.
-
Products of the Cannizzaro Reaction: If a non-enolizable aldehyde is used with a strong base, you may find the corresponding carboxylic acid and alcohol in your product mixture.
Solutions:
-
Use Milder Reaction Conditions: Employing a weaker base or a catalytic amount of base can help minimize side reactions.
-
Acid Catalysis: As mentioned previously, switching to an acid-catalyzed protocol is a very effective way to prevent these base-mediated side reactions.
-
Purification Strategy: If a mixture is obtained, purification via column chromatography is often necessary. A gradient elution with a solvent system like hexane/ethyl acetate is typically effective for separating chalcones from less polar impurities. Recrystallization from ethanol or methanol can also be used to purify the solid product.
Question 3: The reaction worked, but I'm struggling to crystallize the final product. It remains an oil.
Answer:
Oily products can be frustrating but are not uncommon, especially when dealing with poly-hydroxylated compounds which may have a lower melting point or a tendency to form amorphous solids.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the oil to induce crystallization.
-
Extended Cooling: Leave the flask in a refrigerator or freezer for an extended period.
-
-
Solvent Trituration: Add a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This can sometimes cause the oil to solidify.
-
Purification by Column Chromatography: If crystallization fails, column chromatography is the most reliable method to purify an oily product. The purified fractions can then be concentrated, and crystallization can be re-attempted with the purer compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is a type of crossed aldol condensation.[3] Under basic conditions, the base abstracts an acidic α-proton from the acetophenone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (loss of a water molecule) to yield the stable α,β-unsaturated ketone, which is the chalcone.
Q2: Is acid or base catalysis better for synthesizing chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one?
A2: For this specific substrate, acid catalysis is often preferred. The acidic nature of the two phenolic hydroxyl groups can lead to deprotonation under strongly basic conditions, resulting in side reactions and purification difficulties.[1] Acid catalysis avoids these issues. However, high yields have been reported with base catalysis (e.g., 50% KOH), so optimization of the base-catalyzed route is also a viable option.[4]
Q3: What is the role of the 6-methoxy group?
A3: The 6-methoxy group is an electron-donating group. This can slightly influence the acidity of the neighboring hydroxyl group and the reactivity of the aromatic ring. Its presence, along with the two hydroxyl groups, contributes to the overall electronic properties of the molecule and can affect the solubility and crystalline nature of the final chalcone product.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the reactants from the product. The disappearance of the limiting reactant spot and the appearance of a new, typically more colorful (yellow/orange), and often lower Rf product spot indicates the reaction is progressing.
Q5: What are typical purification methods for these chalcones?
A5: The most common purification method is recrystallization, often from ethanol or methanol.[5] If recrystallization is insufficient to remove impurities, column chromatography on silica gel is the preferred method.
Data Presentation
Table 1: Comparison of Reported Yields for Chalcone Synthesis with Dihydroxyacetophenones under Various Conditions
| Acetophenone Reactant | Aldehyde Reactant | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| 2,4-Dihydroxyacetophenone | Substituted Benzaldehydes | 50% KOH | Ethanol | 93 - 97 | [4] |
| 2,6-Dihydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | Solid NaOH (Grinding) | Solvent-free | 70 | [6] |
| 2,6-Dihydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | NaOH | Ethanol | 65 | [6] |
| 2,4-Dihydroxyacetophenone | Substituted Benzaldehydes | SOCl₂ | Ethanol | Good to Excellent | [7] |
| 2,4-Dihydroxyacetophenone | 4-Hydroxy-3-methoxybenzaldehyde | H₂SO₄ | Ethanol | Not specified, but successful | [2] |
| Hydroxyacetophenones | Benzaldehyde Derivatives | KOH / Ultrasound | Methanol | 60 - 91 | [1] |
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol is adapted from general procedures for chalcone synthesis.[4]
-
Dissolve Reactants: In a round-bottom flask, dissolve 1 equivalent of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and 1.1 equivalents of the desired aromatic aldehyde in a minimal amount of ethanol.
-
Cool the Mixture: Place the flask in an ice bath to cool the solution.
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Add Base: While stirring vigorously, slowly add a 50% aqueous solution of potassium hydroxide (KOH) dropwise. Maintain the temperature below 25°C.
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React: Continue stirring at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.
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Isolate Crude Product: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.
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Acidify: Slowly add dilute hydrochloric acid (HCl) until the solution is acidic (pH ~2-3). A solid precipitate should form.
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Filter and Wash: Collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
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Purify: Recrystallize the crude product from hot ethanol to obtain the pure chalcone.
Protocol 2: Acid-Catalyzed Condensation using SOCl₂/Ethanol
This protocol is based on the method described by Jayapal et al. for dihydroxy chalcones.[7]
-
Mix Reactants: In a round-bottom flask, combine 1 equivalent of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and 1 equivalent of the aromatic aldehyde in absolute ethanol.
-
Add Catalyst: While stirring the mixture at room temperature, add a catalytic amount of thionyl chloride (SOCl₂) dropwise. This will generate HCl in situ.
-
React: Continue stirring at room temperature for several hours (e.g., 2-4 hours), monitoring the reaction by TLC.
-
Precipitate Product: After the reaction is complete, add cold water to the reaction mixture to precipitate the product.
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Filter and Wash: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
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Purify: The product can be further purified by recrystallization if necessary.
Visualizations
Below are diagrams created using Graphviz to illustrate key processes and relationships in the synthesis of chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
Caption: General experimental workflow for chalcone synthesis.
Caption: Potential side reactions in base-catalyzed chalcone synthesis.
Caption: Troubleshooting decision tree for chalcone synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Purification of Chalcones Derived from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chalcones derived from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your chalcone products.
Problem 1: Low or No Yield of Precipitated Chalcone After Reaction.
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Possible Cause: Incomplete reaction or the chalcone product is highly soluble in the reaction mixture. The presence of multiple hydroxyl groups on the starting material can increase the polarity and water solubility of the resulting chalcone.
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Solution:
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Monitor Reaction Completion: Before workup, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). A common eluent system for these polar chalcones is a mixture of hexane and ethyl acetate, starting with a 3:1 ratio and adjusting as needed.[1]
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Acidification: After the reaction, pour the mixture into crushed ice and water, then carefully acidify with dilute HCl (e.g., 10-20%) to precipitate the product. The acidic conditions protonate the phenoxide ions, reducing the solubility of the chalcone in the aqueous solution.
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Extraction: If precipitation is minimal, perform an extraction with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine and water, then dry over anhydrous sodium sulfate before evaporating the solvent.[2]
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Problem 2: The Crude Product is an Oily or Gummy Solid.
-
Possible Cause: Presence of impurities, unreacted starting materials, or side products. The multiple hydroxyl and methoxy groups can lead to a mixture of products with similar polarities, preventing clean crystallization.
-
Solution:
-
Column Chromatography: This is the most effective method for purifying oily chalcones. Use silica gel as the stationary phase and a gradient solvent system. Start with a less polar eluent like a hexane/ethyl acetate mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.[1]
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Trituration: Try triturating the oily product with a non-polar solvent like hexane or petroleum ether. This can sometimes induce crystallization of the desired chalcone while washing away non-polar impurities.
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Problem 3: Difficulty in Separating the Chalcone from Unreacted Aldehyde or Acetophenone.
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Possible Cause: Similar polarities of the product and starting materials, leading to co-elution during column chromatography or co-precipitation during crystallization.
-
Solution:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems for TLC to achieve better separation (a larger ΔRf). A three-solvent system (e.g., hexane/ethyl acetate/methanol) might provide better resolution.
-
Gradient Elution: Use a shallow gradient during column chromatography to improve separation of compounds with close Rf values.
-
-
Recrystallization Solvent Selection: Carefully choose a recrystallization solvent. A solvent system where the chalcone is soluble when hot but sparingly soluble when cold, while the impurities remain soluble, is ideal. For polyhydroxy chalcones, ethanol, methanol, or mixtures with water are often effective.[2]
-
Problem 4: Multiple Spots on TLC Even After Purification.
-
Possible Cause: Isomerization of the chalcone, degradation on the silica gel plate, or the presence of closely related byproducts from side reactions. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Solution:
-
Check for Isomers: Chalcones can exist as cis/trans isomers. The trans isomer is generally more stable. NMR spectroscopy can confirm the isomeric purity.
-
Neutralize Silica Gel: If you suspect degradation on silica, you can use silica gel that has been treated with a base (e.g., triethylamine) for column chromatography.
-
Alternative Purification: Consider preparative HPLC for separating very similar compounds. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid) is a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical method for synthesizing chalcones from 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one?
A1: The most common method is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of the acetophenone with a substituted benzaldehyde. A strong base like sodium hydroxide or potassium hydroxide is typically used in a solvent such as ethanol.
Q2: What are the common side reactions to be aware of?
A2: With a highly activated aromatic ring like in 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one, side reactions can occur. These may include self-condensation of the acetophenone, Cannizzaro reaction of the aldehyde (if it has no α-hydrogens), and Michael addition of an enolate to the newly formed chalcone. Careful control of reaction conditions (temperature, stoichiometry) can help minimize these.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal solvent is one in which your chalcone is soluble at high temperatures but insoluble at low temperatures. For the polar chalcones derived from this specific precursor, ethanol, methanol, or mixtures of these with water are often good choices.[2] It is always best to test a small amount of your crude product in different solvents to find the optimal one.
Q4: What are typical TLC conditions for monitoring the reaction and purity?
A4: A common mobile phase for TLC analysis of these chalcones is a mixture of hexane and ethyl acetate.[1] Given the polarity of the dihydroxy-methoxyphenyl group, you may need to start with a more polar mixture, such as 1:1 hexane:ethyl acetate, and adjust from there. For highly polar products, adding a small amount of methanol to the eluent can be beneficial. A reported TLC system for a similar compound, 2′,4-dihydroxy-4′,6′-dimethoxychalcone, is chloroform:methanol (9.8:0.2).
Q5: How can I characterize my purified chalcone?
A5: The structure and purity of your chalcone can be confirmed using several spectroscopic techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the overall structure, including the characteristic signals for the α,β-unsaturated ketone protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
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Infrared (IR) Spectroscopy: This will show the characteristic carbonyl (C=O) stretch of the α,β-unsaturated ketone.
-
UV-Vis Spectroscopy: Chalcones have characteristic absorption bands in the UV-Vis region.
Data Presentation
Table 1: Typical Purification Parameters for Chalcones Derived from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and its Analogs
| Chalcone Derivative | Purification Method | Solvent System | Reported Yield (%) | Reference |
| (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Recrystallization | Water-Methanol | 60 | [2] |
| 2′,4-dihydroxy-4′,6′-dimethoxychalcone | Column Chromatography | Chloroform:Methanol (9.8:0.2) | Not specified | |
| General Polyhydroxy Chalcones | Recrystallization | Ethanol | Not specified | |
| General Polyhydroxy Chalcones | Column Chromatography | Ethyl acetate/Hexanes gradient | Not specified |
Table 2: Spectroscopic Data for a Representative Chalcone: 2′,4-Dihydroxy-4′,6′-dimethoxychalcone
| Technique | Key Signals/Data | Reference |
| ¹H NMR (Acetone-d₆) | δ 13.69 (s, 1H, 2'-OH), 7.91 (d, J=15.4 Hz, 1H, H-β), 7.85 (d, J=15.4 Hz, 1H, H-α), 6.13 (d, J=2.4 Hz, 1H, H-5'), 6.10 (d, J=2.4 Hz, 1H, H-3'), 4.02 (s, 3H, OMe), 3.88 (s, 3H, OMe) | |
| ¹³C NMR (Acetone-d₆) | δ 193.2 (C=O), 168.5 (C-2'), 166.4 (C-4'), 162.8 (C-6'), 145.4 (C-β), 125.9 (C-α), 96.5 (C-5'), 91.8 (C-3'), 56.0 (OMe), 55.6 (OMe) | |
| Mass Spec (ESI) | [M-H]⁻ at m/z 299.08, [M+H]⁺ at m/z 301.10 (for C₁₇H₁₆O₅) |
Experimental Protocols
Protocol 1: Synthesis and Purification of (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one [2]
-
Reaction Setup: In a 100 ml round-bottomed flask equipped with a condenser, dissolve 0.01 mol of 2,4-dihydroxyacetophenone and 0.01 mol of 4-hydroxybenzaldehyde in 25 ml of ethanol.
-
Catalyst Addition: To the stirred solution, add 10 ml of 60% aqueous sodium hydroxide.
-
Reaction: Heat the mixture at reflux temperature for 3 hours.
-
Workup: After cooling, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until a precipitate forms.
-
Filtration: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a water-methanol mixture to obtain the pure chalcone.
Protocol 2: General Column Chromatography for Chalcone Purification
-
TLC Analysis: Analyze the crude mixture by TLC using different ratios of hexane and ethyl acetate to find a solvent system that gives good separation with an Rf value of ~0.3 for the desired chalcone.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing method).
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. If separation is not optimal, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure chalcone.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified chalcone.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of chalcones.
Troubleshooting Logic for Purification
Caption: Decision tree for choosing a purification method.
Hypothetical Signaling Pathway Modulation
Some chalcones derived from dihydroxy-methoxy-acetophenones have been shown to induce apoptosis and cell cycle arrest in cancer cells, potentially through the inhibition of signaling pathways like PI3K/Akt.[3]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a dihydroxy-methoxy-chalcone.
References
Improving solubility of "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" (also known as 2',4'-Dihydroxy-6'-methoxyacetophenone). The information herein is designed to address common challenges, particularly concerning its solubility for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" and what are its common synonyms?
A1: "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" is an aromatic ketone. It is also commonly referred to as this compound.
Q2: What are the known biological activities of this compound and its analogs?
A2: Derivatives of dihydroxyacetophenone have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-melanogenic effects. Some studies suggest that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells, potentially through modulation of signaling pathways like PI3K/Akt.[1][2][3]
Q3: I am observing precipitation of the compound in my aqueous assay buffer. What could be the cause?
A3: "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one", like many phenolic compounds, is expected to have limited aqueous solubility. Precipitation is likely due to the compound's hydrophobic nature. The use of an organic co-solvent, pH adjustment, or complexation agents may be necessary to maintain solubility in your aqueous assay medium.
Q4: What is the maximum recommended concentration of DMSO as a co-solvent in cell-based assays?
A4: To avoid solvent-induced toxicity or artifacts, it is crucial to keep the final concentration of dimethyl sulfoxide (DMSO) low in biological assays.[4] Generally, a final DMSO concentration of less than 0.5% (v/v) is recommended for most cell lines, although the tolerance can vary. It is always best to perform a vehicle control to assess the effect of the solvent on your specific assay.
Troubleshooting Guide: Solubility Issues
This guide provides systematic approaches to address common solubility challenges encountered with "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one".
Problem: The compound does not fully dissolve in the desired solvent.
Table 1: Solubility Characteristics of "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" and its Analogs in Common Solvents
| Solvent | Expected Solubility | Recommendations & Remarks |
| Water/Aqueous Buffers | Poor to Slightly Soluble | Solubility is expected to be low. Consider pH adjustment or the use of solubilizing agents. |
| Ethanol | Soluble | A good initial choice for creating a stock solution. May require warming. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing high-concentration stock solutions for biological assays. |
| Methanol | Soluble | Can be used as an alternative to ethanol for stock solution preparation. |
| Benzene, Ether, Chloroform | Practically Insoluble | These non-polar organic solvents are generally not suitable. |
Note: The solubility data is inferred from the behavior of structurally similar phenolic compounds.
Solution 1: Co-Solvent System
Using a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.
Experimental Protocol: Co-Solvent Method
-
Solvent Selection: Choose a water-miscible organic solvent in which the compound is freely soluble, such as DMSO or ethanol.[5]
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one".
-
Dissolve the compound in a minimal volume of the selected co-solvent to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gentle warming or sonication can aid in dissolution.[5]
-
-
Assay Preparation:
-
Perform serial dilutions of the stock solution into your aqueous assay buffer to achieve the final desired concentrations.
-
Ensure the final concentration of the co-solvent is below the tolerance level for your specific assay (typically <0.5% for DMSO).
-
-
Vehicle Control: Always include a control group in your experiment that is treated with the same final concentration of the co-solvent as the highest concentration of the test compound to account for any solvent effects.[5]
Solution 2: pH Adjustment
For ionizable compounds, adjusting the pH of the buffer can increase solubility. As a phenolic compound, "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" is weakly acidic and its solubility may increase at a higher pH.
Experimental Protocol: pH Adjustment
-
Buffer Selection: Choose a buffer system that is appropriate for your biological assay and has a buffering range that includes your target pH.
-
pH Titration:
-
Prepare a suspension of the compound in the chosen buffer at the desired final concentration.
-
Gradually add a small amount of a dilute base (e.g., 0.1 M NaOH) while monitoring the pH and observing for dissolution.
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Continue to add the base dropwise until the compound is fully dissolved. Note the final pH.
-
-
Assay Considerations: Ensure that the final pH of the solution is compatible with your biological assay system. Extreme pH values can be detrimental to cells or proteins.
Solution 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[4]
Experimental Protocol: Cyclodextrin Inclusion Complex Formation
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for enhancing the solubility of phenolic compounds.
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-45% w/v).
-
Complexation:
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Add the powdered "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" directly to the HP-β-CD solution. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point.
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Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The filtrate now contains the solubilized compound-cyclodextrin complex.
Visualizations
Experimental Workflow
Caption: A workflow for troubleshooting the solubility of "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one".
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway illustrating how the compound might induce apoptosis.
References
Preventing degradation of "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" during synthesis
Welcome to the Technical Support Center for the synthesis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this important chemical intermediate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, which is typically prepared in a two-step process: the Friedel-Crafts acylation of resorcinol to form the precursor 2,4-dihydroxyacetophenone (resacetophenone), followed by regioselective methylation.
Issue 1: Low Yield of 2,4-Dihydroxyacetophenone (Precursor) in Friedel-Crafts Acylation
Question: We are experiencing a low yield of the precursor, 2,4-dihydroxyacetophenone, during the Friedel-Crafts acylation of resorcinol. What are the common causes and how can we improve the yield?
Answer:
Low yields in the Friedel-Crafts acylation of resorcinol are a common problem. The primary culprits are often related to catalyst deactivation and competing side reactions. Here are the key factors to investigate:
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Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) is highly susceptible to deactivation. The phenolic hydroxyl groups of resorcinol can coordinate with the catalyst, reducing its activity. Any moisture in the reaction will also decompose the catalyst.
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Competing O-Acylation: Phenols can undergo acylation on the hydroxyl group (O-acylation) to form a phenyl ester, in addition to the desired acylation on the aromatic ring (C-acylation). O-acylation is often kinetically favored and can be a significant competing reaction.
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Suboptimal Reaction Temperature: Excessively high temperatures can lead to the formation of resinous byproducts and decomposition of the product. Conversely, a temperature that is too low may result in an incomplete reaction.
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Improper Reagent Stoichiometry: An insufficient amount of the Lewis acid catalyst can favor O-acylation. A stoichiometric excess of the catalyst is often required to promote C-acylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low precursor yield.
Quantitative Data on Precursor Synthesis:
| Parameter | Condition A (Low Yield) | Condition B (Optimized Yield) | Reference |
| Lewis Acid | Anhydrous ZnCl₂ (possibly hydrated) | Freshly fused, anhydrous ZnCl₂ | [1] |
| Temperature | > 160°C | 145-150°C | [1] |
| ZnCl₂:Resorcinol (molar ratio) | 1:1 | 1.2:1 | [1] |
| Observed Yield | < 40% | 61-65% | [1] |
Issue 2: Poor Regioselectivity in the Methylation of 2,4-Dihydroxyacetophenone
Question: During the methylation of 2,4-dihydroxyacetophenone, we are obtaining a mixture of methylated products instead of the desired 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. How can we improve the regioselectivity?
Answer:
Achieving regioselective methylation of polyhydroxyphenols is a significant challenge due to the similar reactivity of the hydroxyl groups. The key to controlling the reaction lies in the choice of base, solvent, and reaction conditions.
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Acidity of Hydroxyl Groups: The hydroxyl group at the 4-position is generally more acidic and sterically accessible than the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the acetyl group. This difference in acidity can be exploited to achieve selective methylation.
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Choice of Base: Stronger bases can deprotonate both hydroxyl groups, leading to a mixture of products. A milder base can selectively deprotonate the more acidic 4-hydroxyl group. Cesium bicarbonate (CsHCO₃) has been shown to be effective for regioselective alkylation of the 4-hydroxyl group in 2,4-dihydroxyacetophenone.[2]
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Solvent Effects: The solvent can influence the solubility of the phenoxide intermediates and the reactivity of the methylating agent. Acetonitrile is a suitable solvent for this regioselective alkylation.[2]
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Formation of Multiple Methylated Products: Over-methylation can occur, leading to the formation of the dimethoxy product. Careful control of the stoichiometry of the methylating agent is crucial.
Logical Relationship for Regioselectivity:
Caption: Factors influencing regioselectivity in methylation.
Quantitative Data on Regioselective Methylation:
| Parameter | Condition A (Non-selective) | Condition B (Selective 4-O-methylation) | Reference |
| Base | K₂CO₃ | CsHCO₃ | [2] |
| Solvent | Acetone | Acetonitrile | [2] |
| Temperature | Reflux | 80°C | [2] |
| Yield of 4-O-methylated product | Mixture of products | up to 95% | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one during synthesis and storage?
A1: The primary degradation pathways for dihydroxy methoxy acetophenones include:
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Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored quinone-type byproducts.
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Demethylation: Under strongly acidic or basic conditions, particularly at elevated temperatures, the methoxy group can be cleaved to yield the corresponding polyhydroxylated acetophenone.
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Decomposition at High Temperatures: Thermolysis of methoxyphenols can lead to the cleavage of the methoxy O-C bond, initiating a cascade of radical reactions.[3]
Q2: What are the common impurities found in the final product?
A2: Common impurities can include:
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Starting Materials: Unreacted 2,4-dihydroxyacetophenone.
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Isomeric Products: Other methylated isomers, such as 1-(2,6-dihydroxy-4-methoxyphenyl)ethan-1-one.
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Over-methylated Product: 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one.
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O-acylated Precursor: Phenyl acetate derivative from the initial Friedel-Crafts reaction if not fully converted.
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Oxidation Products: Colored impurities resulting from the oxidation of the phenolic hydroxyl groups.
Q3: What are the recommended purification methods for 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one?
A3: The following purification techniques are commonly employed:
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Recrystallization: This is an effective method for removing many impurities. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used.[4][5]
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Column Chromatography: For separating isomers and closely related impurities, silica gel column chromatography is recommended. A solvent gradient of ethyl acetate in hexane is a good starting point for elution.[6]
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Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon before recrystallization.[4]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dihydroxyacetophenone (Resacetophenone)
This protocol is adapted from Organic Syntheses.[1]
Materials:
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Anhydrous zinc chloride (ZnCl₂)
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Glacial acetic acid
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Resorcinol
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Concentrated hydrochloric acid (HCl)
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Ice
Procedure:
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In a beaker, dissolve 165 g (1.2 moles) of anhydrous zinc chloride in 165 g (158 mL, 2.7 moles) of glacial acetic acid with heating.
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To this hot mixture (around 140°C), add 110 g (1 mole) of resorcinol with constant stirring.
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Heat the solution on a sand bath until it just begins to boil (approximately 152°C).
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Remove the heat source and allow the reaction to proceed without further heating for 20 minutes. The temperature should not exceed 159°C.
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Dilute the reaction mixture with a solution of 250 mL of concentrated HCl and 250 mL of water.
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Cool the dark red solution in an ice bath to 5°C to precipitate the product.
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Collect the precipitate by filtration and wash it thoroughly with dilute (1:3) HCl to remove zinc salts.
-
The crude product can be further purified by distillation under reduced pressure or by recrystallization from dilute HCl.
Protocol 2: Regioselective Synthesis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
This protocol is based on the regioselective alkylation of 2,4-dihydroxyacetophenone.[2] Note that this procedure is for 4-O-alkylation; adaptation for 6-O-methylation may require further optimization.
Materials:
-
2,4-Dihydroxyacetophenone
-
Cesium bicarbonate (CsHCO₃)
-
Methyl iodide (MeI)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of 2,4-dihydroxyacetophenone (1.0 mmol) in acetonitrile (5 mL), add cesium bicarbonate (3.0 mmol).
-
Add methyl iodide (1.1 mmol) to the mixture.
-
Heat the reaction mixture at 80°C in a sealed vessel for 6-8 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired product.
Synthesis and Purification Workflow:
Caption: Overall workflow for the synthesis and purification of the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The radical-induced decomposition of 2-methoxyphenol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. 2',6'-Dihydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Efficient Chalcone Synthesis from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one?
A1: The most prevalent and established method is the Claisen-Schmidt condensation.[1][2] This reaction involves the base- or acid-catalyzed condensation of an acetophenone derivative (in this case, 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one) with an aromatic aldehyde.[2]
Q2: Which type of catalyst is recommended for this specific synthesis: base or acid?
A2: Both base and acid catalysts can be employed. However, with a dihydroxy-substituted acetophenone, the choice of catalyst is crucial.
-
Base Catalysis: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent are commonly used and often provide high yields for chalcone synthesis.[3][4] However, the acidic phenolic hydroxyl groups can react with strong bases, potentially leading to side reactions or requiring protection of the hydroxyl groups.[5]
-
Acid Catalysis: Acid catalysts, such as a mixture of thionyl chloride (SOCl₂) in ethanol (which generates HCl in situ), can be an effective alternative that may not require the protection of the hydroxyl groups.[6]
Q3: Is it necessary to protect the hydroxyl groups on the acetophenone before the reaction?
A3: It depends on the chosen catalytic conditions. Under strongly basic conditions, protection of the phenolic hydroxyl groups may be necessary to prevent side reactions and improve yield.[5] However, methods using acid catalysis, such as SOCl₂/EtOH, have been reported to successfully synthesize dihydroxy-substituted chalcones without the need for protecting groups.[6]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the chalcone product.
Q5: What are the common methods for purifying the synthesized chalcone?
A5: The most common purification methods are:
-
Recrystallization: This is a widely used technique for purifying solid chalcone products. Ethanol is a common solvent for recrystallization.[7][8]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel is an effective method for separating the desired chalcone from impurities.[9][10]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The base or acid catalyst may be old, impure, or used in an incorrect concentration.[11] 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition. 3. Presence of Water: For some catalysts, especially in base-catalyzed reactions, the presence of water can hinder the reaction.[11] 4. Steric Hindrance: The aldehyde substrate may be sterically hindered, slowing down the reaction. | 1. Use a fresh, high-purity catalyst at the recommended concentration. For base catalysis, 40-60% aqueous NaOH or KOH is often effective.[3][4] For acid catalysis, a freshly prepared SOCl₂/EtOH solution is recommended.[6] 2. Optimize the reaction temperature. Base-catalyzed reactions are often run at room temperature or slightly elevated temperatures (e.g., 40-50 °C).[3] 3. Ensure all glassware is dry and use anhydrous solvents if necessary. 4. Increase the reaction time or consider using a more reactive aldehyde. |
| Formation of Multiple Products (Side Reactions) | 1. Self-Condensation: The acetophenone can react with itself, especially under strong basic conditions.[11] 2. Cannizzaro Reaction: The aromatic aldehyde (if it has no α-hydrogens) can undergo a disproportionation reaction in the presence of a strong base.[11] 3. Michael Addition: The newly formed chalcone can react with another molecule of the enolate. | 1. Slowly add the acetophenone to the mixture of the aldehyde and catalyst to maintain a low concentration of the enolizable ketone. 2. Use a milder base or add the base slowly to the reaction mixture. Running the reaction at a lower temperature can also disfavor the Cannizzaro reaction.[11] 3. Use a slight excess of the aldehyde to ensure the complete consumption of the acetophenone enolate. |
| Difficulty in Product Isolation/Purification | 1. Oily Product: The chalcone may initially form as an oil instead of a solid precipitate. 2. High Solubility: Dihydroxy chalcones can be highly soluble in the reaction solvent (e.g., methanol/water mixtures), making precipitation difficult.[5] 3. Contamination with Starting Material: Unreacted acetophenone or aldehyde may co-precipitate with the product. | 1. Try scratching the inside of the flask with a glass rod to induce crystallization. Cooling the mixture in an ice bath can also help. If it remains an oil, proceed with extraction and then attempt purification by column chromatography. 2. After reaction completion, acidify the mixture and cool it in an ice bath for an extended period to maximize precipitation. If the product remains in solution, concentrate the solvent under reduced pressure and then attempt purification. 3. Wash the crude product thoroughly with cold water and then a non-polar solvent like hexane to remove unreacted starting materials. If impurities persist, recrystallization or column chromatography is necessary.[10] |
Data Presentation
Table 1: Comparison of Catalysts for Chalcone Synthesis from Hydroxylated Acetophenones
| Catalyst | Starting Acetophenone | Aldehyde | Solvent | Reaction Conditions | Yield (%) | Reference |
| NaOH (40%) | 2',4'-dihydroxyacetophenone | Substituted benzaldehydes | Ethanol | Room Temperature, 2-3 h | <50 - 96% | [3][4] |
| KOH (50%) | 2',4'-dihydroxyacetophenone | Benzaldehyde derivatives | Methanol | Ultrasound-assisted, 80°C, 8h | 93-96% | [4] |
| SOCl₂/EtOH | 2,4-dihydroxyacetophenone | Substituted benzaldehydes | Ethanol | Room Temperature, 2h then 12h standing | Good to Excellent | [6] |
| Piperidine | Dihydroxy-substituted acetophenones | Substituted benzaldehydes | Not specified | Not specified | Effective | |
| LiHMDS | Polyhydroxylated acetophenones | Benzaldehyde | Not specified | Not specified | Low |
Note: Yields can vary significantly depending on the specific aldehyde used.
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis using NaOH
This protocol is adapted from general procedures for Claisen-Schmidt condensation.[3][4]
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one in ethanol.
-
Aldehyde Addition: To the stirred solution, add 1.0-1.2 equivalents of the desired aromatic aldehyde.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add a 40-60% aqueous solution of sodium hydroxide (NaOH) dropwise with continuous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction using TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Purification: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain the purified chalcone.
Protocol 2: Acid-Catalyzed Synthesis using SOCl₂/EtOH
This protocol is adapted from a method for synthesizing dihydroxy-substituted chalcones.[6]
-
Reactant and Catalyst Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and 1.0 equivalent of the aromatic aldehyde in absolute ethanol.
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of thionyl chloride (SOCl₂) dropwise at room temperature.
-
Reaction: Continue stirring at room temperature for 2 hours. Then, let the reaction mixture stand for 12 hours.
-
Work-up: Precipitate the product by adding cold water to the reaction mixture.
-
Purification: Filter the solid product, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from ethanol.
Mandatory Visualization
Experimental Workflow
Signaling Pathway
Chalcones are known to exhibit anti-inflammatory effects by modulating various signaling pathways. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a key role in regulating the immune response to infection.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. rsc.org [rsc.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. benchchem.com [benchchem.com]
Work-up procedures to minimize byproducts in "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" reactions
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, a key intermediate for researchers, scientists, and drug development professionals. Our focus is on minimizing byproduct formation through effective work-up procedures.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the Friedel-Crafts acylation of phloroglucinol monomethyl ether can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration.
-
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity.
-
Solution: While many Friedel-Crafts acylations proceed at room temperature, gentle heating might be necessary to drive the reaction to completion. However, excessive heat can promote byproduct formation. Experiment with a temperature range of 25-50°C.
-
-
Product Loss During Work-up: The desired product may be lost during the extraction or purification steps.
-
Solution: Carefully optimize your extraction and purification protocols. Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous layer.
-
Q2: I am observing a significant amount of an O-acylated byproduct. How can I minimize its formation and remove it?
A2: The formation of the O-acetylated isomer, 1-(2-acetoxy-4-hydroxy-6-methoxyphenyl)ethan-1-one, is a common side reaction. This occurs when the acylating agent reacts with the hydroxyl group of the phenol instead of the aromatic ring.
-
Minimizing Formation:
-
Fries Rearrangement: The O-acylated product can often be converted to the desired C-acylated product via a Fries rearrangement. This can sometimes be achieved by prolonging the reaction time or by carefully adjusting the reaction temperature in the presence of the Lewis acid catalyst.
-
-
Removal During Work-up:
-
Hydrolysis: The ester linkage of the O-acylated byproduct can be selectively hydrolyzed under basic conditions. A mild basic wash (e.g., with a dilute sodium bicarbonate solution) during the work-up can help convert the O-acylated impurity back to phloroglucinol monomethyl ether, which can then be separated from the desired product.
-
Q3: My final product is contaminated with a di-acylated byproduct. What steps can I take to prevent this and purify my product?
A3: Di-acylation, leading to 1,1'-(2,4-dihydroxy-6-methoxy-1,3-phenylene)bis(ethan-1-one), can occur because the starting material is highly activated.
-
Preventing Formation:
-
Stoichiometry: Use a strict 1:1 molar ratio of the acylating agent to the phloroglucinol monomethyl ether. An excess of the acylating agent will favor di-acylation.
-
Slow Addition: Add the acylating agent dropwise to the reaction mixture at a controlled temperature to maintain a low instantaneous concentration.
-
-
Purification:
-
Recrystallization: The di-acylated product often has different solubility properties compared to the mono-acylated product. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective method for separation.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to separate the mono- and di-acylated products.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in this reaction?
A1: The Lewis acid, typically aluminum chloride (AlCl₃), acts as a catalyst. It coordinates with the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of the phloroglucinol monomethyl ether in an electrophilic aromatic substitution reaction.
Q2: Why is an anhydrous environment crucial for this reaction?
A2: Lewis acids like AlCl₃ react vigorously with water. If moisture is present in the reaction, the catalyst will be hydrolyzed and deactivated, leading to a significant decrease in the reaction rate and overall yield.
Q3: Can I use other acylating agents besides acetyl chloride?
A3: Yes, other acylating agents such as acetic anhydride can be used. However, the reactivity and reaction conditions may need to be adjusted. Acetic anhydride is generally less reactive than acetyl chloride and may require higher temperatures or longer reaction times.
Q4: What are the best practices for the aqueous work-up of this reaction?
A4: The work-up procedure is critical for isolating the desired product and removing byproducts. A typical work-up involves:
-
Quenching: Carefully quenching the reaction mixture with cold dilute acid (e.g., HCl) to decompose the aluminum chloride complexes.
-
Extraction: Extracting the product into an organic solvent like ethyl acetate.
-
Washes: Washing the organic layer with water, a dilute base (like sodium bicarbonate) to remove acidic impurities and potentially hydrolyze O-acylated byproducts, and finally with brine.
-
Drying and Concentration: Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrating it under reduced pressure.
Q5: What are the recommended purification methods for the final product?
A5: The choice of purification method depends on the level and nature of the impurities.
-
Recrystallization: This is often the most efficient method for obtaining a highly pure product if a suitable solvent system can be found. It is generally preferred for larger scale purifications.
-
Column Chromatography: This technique is very effective for separating compounds with different polarities and is useful when recrystallization fails to remove all impurities.
Data Presentation: Comparison of Work-up Procedures
The following table provides a qualitative comparison of different work-up and purification strategies for the synthesis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. The values are representative and may vary depending on the specific reaction conditions.
| Work-up/Purification Method | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Direct Crystallization after Acidic Work-up | 60-70 | 90-95 | Simple and fast procedure. | May not effectively remove all byproducts, especially isomers. |
| Acid/Base Wash followed by Crystallization | 55-65 | 95-98 | Helps to remove O-acylated byproduct and acidic impurities. | Can lead to some product loss during the basic wash. |
| Column Chromatography | 50-60 | >99 | Excellent for removing closely related impurities and achieving high purity. | More time-consuming, requires larger solvent volumes, and can be less scalable. |
Experimental Protocols
A detailed experimental protocol for the synthesis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is provided below.
Materials:
-
Phloroglucinol monomethyl ether
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), dilute
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Ethanol
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. To this, add phloroglucinol monomethyl ether (1.0 equivalent) in one portion. Slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to 0°C and slowly quench by adding cold, dilute HCl.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.
-
Column Chromatography (if necessary): If the product is still impure, perform column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Visualizations
Caption: Reaction pathway showing the formation of the target product and major byproducts.
Caption: A logical workflow for troubleshooting and optimizing the work-up procedure.
Technical Support Center: Overcoming Poor Reproducibility in Biological Experiments with 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming reproducibility challenges when working with 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and related phenolic compounds.
Compound Profile
| IUPAC Name | 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one |
| Synonyms | 2',4'-Dihydroxy-6'-methoxyacetophenone |
| CAS Number | 3602-54-8 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | Solid |
| Known Biological Activities | Antimicrobial, Antifungal, Antioxidant |
Frequently Asked Questions (FAQs)
1. Q: My experimental results with 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are inconsistent between batches. What could be the cause?
A: Poor reproducibility with natural products like 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one can stem from several factors.[1][2][3] Key areas to investigate include:
-
Compound Purity and Stability: Verify the purity of each batch using methods like HPLC. Natural compounds can degrade over time, influenced by storage conditions (temperature, light, humidity).[2][4]
-
Solvent Preparation: The final concentration of the solvent (e.g., DMSO, ethanol) should be consistent across all experiments and kept at a minimum (typically <0.1%) to avoid solvent-induced cellular stress.[5]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly impact cellular responses. Standardize these parameters for all experiments.
-
Equipment Calibration: Ensure that all equipment, such as pipettes, incubators, and plate readers, are properly calibrated.[1]
2. Q: I'm observing unexpected cytotoxicity in my control group treated only with the vehicle (e.g., DMSO). What should I do?
A: Vehicle controls are crucial for interpreting your data correctly. If you observe cytotoxicity in your vehicle control:
-
Lower Solvent Concentration: The final concentration of DMSO or other organic solvents should be non-toxic to your specific cell line. Test a range of solvent concentrations to determine the maximum non-toxic level.
-
Solvent Quality: Use high-purity, sterile-filtered solvents specifically designated for cell culture applications.
-
Incubation Time: Extended incubation times can sometimes exacerbate solvent toxicity.
3. Q: How should I prepare and store stock solutions of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one to ensure stability?
A: Proper handling of stock solutions is critical for reproducible results.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for phenolic compounds.[6] The choice may depend on the specific assay and cell line.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental wells.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. For in-solvent storage, -80°C for up to a year is a general guideline.[7]
4. Q: I am not observing the expected biological activity (e.g., antimicrobial, antioxidant) of the compound. What are the possible reasons?
A: Several factors could contribute to a lack of expected activity:
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Compound Degradation: As a phenolic compound, 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one may be susceptible to oxidation. Ensure it has been stored correctly and is within its shelf life.
-
Assay Conditions: The pH of your culture medium or assay buffer can influence the activity of phenolic compounds.
-
Cellular Uptake: The compound may not be effectively entering the cells. Permeabilization techniques may be required for certain intracellular targets, but this should be approached with caution as it can affect cell viability.
-
Mechanism of Action: The expected activity may be cell-type specific or dependent on the activation of particular signaling pathways that are not prominent in your experimental model.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability (MTT/MTS) Assay Results
This guide addresses common issues leading to variability in cell viability assays.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Incomplete formazan solubilization (MTT assay) | Ensure complete mixing after adding the solubilization buffer. Check for any precipitate under a microscope.[8] | |
| Low signal-to-noise ratio | Insufficient incubation time with the compound | Optimize the incubation time to allow for a measurable biological effect. |
| Low cell number | Increase the initial cell seeding density. | |
| Contamination | Regularly check for microbial contamination.[9] | |
| Inconsistent dose-response curves | Compound precipitation at high concentrations | Visually inspect the wells for any precipitate. Prepare fresh dilutions for each experiment. |
| Changes in compound activity over time | Prepare fresh working solutions from a frozen stock for each experiment. |
The following table presents hypothetical data illustrating the importance of optimizing the solvent (DMSO) concentration.
| DMSO Concentration (%) | Cell Viability (%) - Mean | Standard Deviation |
| 0.0 (Control) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 0.25 | 95.7 | 6.3 |
| 0.5 | 85.1 | 8.9 |
| 1.0 | 65.4 | 12.7 |
Guide 2: Poor Reproducibility in Western Blot Analysis
This guide focuses on troubleshooting issues related to Western blot experiments for signaling pathway analysis.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent protein expression levels between experiments | Variation in cell treatment and harvesting times | Synchronize cell cultures and adhere to a strict timeline for treatment and lysis. |
| Inconsistent protein loading | Perform a protein quantification assay (e.g., BCA) and ensure equal loading amounts. Always use a reliable loading control (e.g., β-actin, GAPDH).[10] | |
| Antibody variability | Use the same antibody lot for a set of comparative experiments. Validate antibody specificity. | |
| Weak or no signal for target protein | Low protein expression | Increase the amount of protein loaded onto the gel. |
| Inefficient antibody binding | Optimize primary and secondary antibody concentrations and incubation times. | |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer.[10] | |
| High background | Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Titrate the primary antibody to determine the optimal concentration. |
This table shows example data from a Western blot experiment, highlighting the need for consistent loading controls.
| Treatment | p-p65/total p65 Ratio (Normalized to Loading Control) | Standard Deviation |
| Untreated Control | 1.00 | 0.12 |
| Vehicle (0.1% DMSO) | 1.05 | 0.15 |
| Compound (10 µM) | 0.65 | 0.08 |
| Compound (25 µM) | 0.42 | 0.06 |
| Compound (50 µM) | 0.21 | 0.04 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for testing the effects of phenolic compounds on adherent cell lines.[8][11]
Materials:
-
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
-
Sterile DMSO
-
Adherent cells in culture
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Apoptosis-Related Proteins
This protocol outlines the steps to analyze changes in the expression of apoptosis markers like cleaved caspase-3 and PARP.[10]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL reagent.
-
Visualize bands using a chemiluminescence imager.
Visualizations
Signaling Pathways
Phenolic compounds are known to modulate key inflammatory and cell survival pathways.[1][12] The following diagrams illustrate the potential points of intervention for 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one within the NF-κB and MAPK signaling pathways.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Hypothetical modulation of the p38 MAPK signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vitro analysis.
References
- 1. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. glpbio.com [glpbio.com]
- 5. vigo-avocats.com [vigo-avocats.com]
- 6. This compound | Antibacterial | TargetMol [targetmol.com]
- 7. This compound | Antibacterial | TargetMol [targetmol.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of Chalcone Synthesis from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the validation of chalcone synthesis, with a specific focus on chalcones derived from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. While direct experimental data for this specific starting material is not extensively available in the public domain, this guide presents data from closely related analogues and offers a comparative analysis to predict the spectroscopic characteristics of the target chalcone. The methodologies and data presented are compiled from various scientific sources to ensure objectivity and support experimental design.
Synthesis of Chalcones: A Comparative Overview
The most common and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[1] While the conventional method using a strong base like NaOH or KOH in a polar solvent is effective, several alternative "green" methods have been developed to improve yields, reduce reaction times, and minimize environmental impact.
Table 1: Comparison of Chalcone Synthesis Methods
| Method | Catalyst/Conditions | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| Conventional | NaOH or KOH in Ethanol | 4-24 hours | 60-85% | Simple, well-established | Long reaction times, use of organic solvents |
| Microwave-Assisted | Basic Alumina | 2-10 minutes | 80-95% | Rapid, high yields | Requires specialized equipment |
| Ultrasound-Assisted | KOH in Ethanol | 20-60 minutes | 85-92% | Faster than conventional, good yields | Requires ultrasonic bath |
| Solvent-Free Grinding | Solid NaOH or KOH | 5-15 minutes | 75-90% | Environmentally friendly, rapid | May not be suitable for all substrates |
Spectroscopic Validation of Chalcone Synthesis
The successful synthesis of a chalcone is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the structure of the synthesized compound.
Chalcones typically exhibit two main absorption bands in their UV-Vis spectra. These bands correspond to the π → π* transitions of the aromatic rings and the n → π* transition of the carbonyl group. The exact position of these bands is influenced by the substitution pattern on the aromatic rings.
FT-IR spectroscopy is crucial for identifying the key functional groups in the chalcone structure. The most characteristic peak is the stretching vibration of the α,β-unsaturated carbonyl group (C=O), which typically appears in the range of 1630-1660 cm⁻¹. Other important peaks include the C=C stretching of the enone system and the aromatic C-H stretching vibrations.
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the chalcone molecule.
-
¹H NMR: The two vinylic protons (H-α and H-β) of the enone moiety are characteristic and typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration. The chemical shifts of the aromatic protons are influenced by the substituents on the rings.
-
¹³C NMR: The carbonyl carbon (C=O) gives a characteristic signal in the downfield region (δ 185-195 ppm). The signals for the α- and β-carbons of the enone system are also readily identifiable.
Mass spectrometry is used to determine the molecular weight of the synthesized chalcone and to gain insights into its fragmentation pattern, further confirming its structure.
Comparative Spectroscopic Data
The following tables present spectroscopic data for chalcones synthesized from analogues of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. This data serves as a reference for predicting the spectral characteristics of the target chalcone. The presence of the 6-methoxy group in the target starting material is expected to cause a slight upfield shift for the adjacent aromatic protons in the ¹H NMR spectrum and influence the chemical shifts of the corresponding carbons in the ¹³C NMR spectrum due to its electron-donating nature.
Table 2: ¹H NMR Spectroscopic Data of Analogous Chalcones (in DMSO-d₆)
| Compound | Ar-H (ppm) | H-α (ppm, d, J Hz) | H-β (ppm, d, J Hz) | -OH (ppm, s) | -OCH₃ (ppm, s) | Reference |
| (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 6.3-7.8 | 7.6 (d, 15.4) | 7.8 (d, 15.4) | 9.8, 10.2, 12.5 | - | [2] |
| (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | 6.0-7.7 | 7.9 (d, 15.5) | 8.1 (d, 15.5) | 14.4 | 3.8, 3.9 | [3] |
| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | 6.3-7.8 | 7.8 (d, 15.6) | 8.0 (d, 15.6) | 13.9 | 3.7, 3.8, 3.9 | [4][5] |
Table 3: ¹³C NMR Spectroscopic Data of Analogous Chalcones (in DMSO-d₆)
| Compound | C=O (ppm) | C-α (ppm) | C-β (ppm) | Aromatic C (ppm) | -OCH₃ (ppm) | Reference |
| (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 191.5 | 117.4 | 144.2 | 102.6-165.8 | - | [2] |
| (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | 192.5 | 128.5 | 144.9 | 91.4-165.9 | 55.7, 56.2 | [3] |
| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | 191.8 | 129.1 | 137.5 | 91.2-162.1 | 56.1, 60.8, 61.5 | [4][5] |
Table 4: FT-IR and Mass Spectrometry Data of an Analogous Chalcone
| Compound | FT-IR (cm⁻¹) | Mass Spec (m/z) | Reference |
| (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 3399, 3261 (O-H), 1635 (C=O), 1585 (C=C) | 256 (M⁺) | [2] |
Experimental Protocols
-
Dissolve equimolar amounts of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and a substituted benzaldehyde in ethanol.
-
Add a catalytic amount of a strong base (e.g., 50% aqueous NaOH or KOH) dropwise to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the crude chalcone.
-
Filter the precipitate, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
UV-Vis Spectroscopy: Dissolve a small amount of the purified chalcone in a suitable solvent (e.g., ethanol or methanol) and record the spectrum over a range of 200-800 nm using a UV-Vis spectrophotometer.
-
FT-IR Spectroscopy: Record the FT-IR spectrum of the solid chalcone sample using the KBr pellet method or an ATR accessory on an FT-IR spectrometer.
-
NMR Spectroscopy: Dissolve the chalcone sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and record the ¹H and ¹³C NMR spectra on an NMR spectrometer (e.g., 400 or 500 MHz).
-
Mass Spectrometry: Obtain the mass spectrum of the chalcone using an appropriate ionization technique (e.g., ESI or EI) on a mass spectrometer.
Visualizations
Caption: Workflow for the synthesis and validation of chalcones.
Caption: Structural comparison of the target and analogue starting materials.
References
- 1. 1H and 13C NMR spectral assignments of 2'-hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]
- 4. uece.br [uece.br]
- 5. Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chalcone Synthesis: Methods Utilizing 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of prominent synthesis methods for chalcones, with a specific focus on the utilization of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one as a key precursor. Chalcones, belonging to the flavonoid family, are recognized for their broad spectrum of biological activities, making their efficient synthesis a critical aspect of drug discovery and development. This document provides an objective comparison of conventional, microwave-assisted, and ultrasound-assisted synthesis methods, supported by experimental data to inform the selection of the most suitable approach for specific research and development needs.
Performance Comparison of Synthesis Methods
The synthesis of chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is typically achieved through the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde. While the fundamental chemistry remains the same, the method of energy input can significantly impact reaction efficiency, time, and yield. Here, we compare the conventional heating method with two green chemistry alternatives: microwave irradiation and ultrasound assistance.
| Synthesis Method | Catalyst | Solvent | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Heating | NaOH or KOH | Ethanol | 12 - 24 hours | 70-85% | Well-established, simple setup | Long reaction times, potential for side reactions, higher energy consumption |
| Microwave-Assisted | NaOH or KOH | Ethanol | 2 - 6 minutes | 85-95% | Drastic reduction in reaction time, often higher yields, cleaner reactions.[1] | Requires specialized microwave reactor |
| Ultrasound-Assisted | NaOH or KOH | Ethanol | 1 - 3 hours | 80-90% | Shorter reaction times than conventional method, improved yields, simpler setup than microwave.[2] | Requires an ultrasonic bath or probe |
Table 1: Comparison of Synthesis Methods for Chalcones derived from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. Note that yields are dependent on the specific aromatic aldehyde used.
Experimental Protocols
Detailed methodologies for the three key synthesis techniques are provided below to facilitate replication and adaptation in a laboratory setting.
Conventional Synthesis via Claisen-Schmidt Condensation
This traditional method relies on prolonged heating to drive the reaction to completion.
Procedure:
-
In a round-bottom flask, dissolve 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
To this stirred solution, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and efficient alternative to conventional heating.[1]
Procedure:
-
In a microwave-safe reaction vessel, combine 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one (1 equivalent), a substituted aromatic aldehyde (1 equivalent), and a catalytic amount of solid NaOH or KOH in ethanol.
-
Place the vessel in a microwave reactor and irradiate at a specified power and temperature for 2-6 minutes.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ice-cold water and acidify with dilute HCl to precipitate the product.
-
Isolate the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure chalcone.
Ultrasound-Assisted Synthesis
Ultrasonic irradiation provides another green and efficient method for chalcone synthesis.[2]
Procedure:
-
In a flask, dissolve 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of NaOH or KOH (2-3 equivalents) to the mixture.
-
Place the flask in an ultrasonic bath and sonicate at a specified frequency and temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, work up the product as described in the conventional method (pouring into ice-water, acidification, filtration, and washing).
-
Purify the crude chalcone by recrystallization.
Visualizing the Synthesis Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the general workflow for the synthesis of chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
Caption: Generalized workflow for chalcone synthesis.
Signaling Pathway of Chalcones
Chalcones exert their biological effects through various signaling pathways. A notable example is their role in apoptosis induction in cancer cells. The diagram below illustrates a simplified signaling pathway through which certain chalcone derivatives can induce programmed cell death.
References
A Comparative Analysis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and Other Acetophenones in Claisen-Schmidt Condensation
A detailed guide for researchers on the reactivity and performance of polysubstituted acetophenones in the synthesis of chalcones, valuable intermediates in drug discovery.
The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, is widely employed for the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones). These α,β-unsaturated ketones are not only crucial precursors for flavonoids and other heterocyclic compounds but also exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The reactivity of the ketone component is a critical factor influencing the reaction's efficiency and yield. This guide provides a comparative analysis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one against other substituted acetophenones in the Claisen-Schmidt condensation, supported by experimental data and protocols.
The structure of the starting acetophenone significantly dictates the outcome of the condensation. The acidity of the α-hydrogens, crucial for the initial enolate formation, is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) on the acetophenone ring, such as hydroxyl (-OH) and methoxy (-OCH₃), can impact reactivity. 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, with its two hydroxyl groups and one methoxy group, presents a unique case for studying these electronic effects.
Comparative Performance and Yields
The efficiency of the Claisen-Schmidt condensation is typically evaluated by the product yield. The following table summarizes the yields obtained from the reaction of various acetophenones with aromatic aldehydes under basic catalysis, a common condition for this reaction.[1] The presence of multiple electron-donating groups in 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and similar structures influences the nucleophilicity of the enolate, which can affect reaction rates and overall yields.
| Acetophenone Derivative | Aldehyde Derivative | Catalyst/Solvent | Yield (%) | Reference |
| 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | Substituted Benzaldehydes | KOH / Ethanol | Good to Excellent | Implied from syntheses of related compounds[2] |
| Acetophenone | Benzaldehyde | NaOH / Water-Ethanol | ~80-98% | [3] |
| 4-Methoxyacetophenone | Substituted Benzaldehydes | KOH / Methanol | Moderate to Good | [4] |
| 2-Hydroxyacetophenone | Benzaldehyde | NaOH / Surfactant (Tween 80) | 82% | [5] |
| 4-Hydroxyacetophenone | Anisaldehyde | Ba(OH)₂ / Grinding | High Yield | [6] |
| 2,4,6-Trimethoxyacetophenone | Substituted Benzaldehydes | Basic Conditions | Not Specified | [7] |
Note: Yields are highly dependent on specific reaction conditions including temperature, reaction time, and stoichiometry. The data presented is for comparative purposes.
The reactivity of acetophenones in this condensation is a balance of factors. While electron-donating groups can increase the electron density of the aromatic ring, their effect on the acidity of the α-protons is complex. In the case of 2-hydroxyacetophenone, the phenolic hydrogen can interfere with enolate formation, potentially reducing reactivity.[5] However, the overall polysubstitution pattern in 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one appears conducive to the reaction, leading to the successful synthesis of various bioactive chalcones.
Experimental Protocols
A generalized, representative protocol for the synthesis of chalcones via Claisen-Schmidt condensation is provided below. This can be adapted for specific reactants.
General Procedure for Claisen-Schmidt Condensation
Materials:
-
Substituted Acetophenone (e.g., 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one) (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol or Methanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the acetophenone derivative in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of KOH or NaOH in the same solvent.
-
Cool the acetophenone solution in an ice bath.
-
Slowly add the aromatic aldehyde to the cooled acetophenone solution with continuous stirring.
-
Add the basic solution dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Reaction time can vary from a few hours to overnight.[4]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[8]
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone product.
-
Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[4]
Visualizing the Process and Mechanism
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the workflow and a simplified reaction mechanism.
Caption: A typical workflow for the synthesis of chalcones.
The Claisen-Schmidt condensation proceeds via an aldol condensation mechanism. A simplified representation of this pathway is shown below.
Caption: Key steps of the base-catalyzed condensation.
Biological Relevance: Chalcones and Signaling Pathways
Chalcones derived from these reactions are of significant interest to drug development professionals due to their diverse pharmacological activities.[9] Many chalcones exert their effects by modulating intracellular signaling pathways. For instance, some have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.
Caption: A potential mechanism of anti-inflammatory action.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmascholars.com [pharmascholars.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scitepress.org [scitepress.org]
- 7. Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pharmatutor.org [pharmatutor.org]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and Its Derivatives Using NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel and synthesized compounds is a cornerstone of chemical analysis. This guide provides a comparative overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the parent compound 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and its derivatives. By presenting key spectral data in a comparative format alongside detailed experimental protocols, this document aims to serve as a practical resource for the unambiguous structural elucidation of this class of substituted acetophenones.
The accurate characterization of organic molecules is paramount in the fields of medicinal chemistry and materials science. Any ambiguity in the structure of a compound can lead to misinterpretation of its biological activity or material properties. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques employed for the structural elucidation of organic compounds. NMR provides detailed information about the carbon-hydrogen framework of a molecule, while MS reveals the molecular weight and fragmentation patterns, offering crucial clues about the compound's composition and connectivity.
This guide focuses on 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, a substituted acetophenone, and its derivatives. These compounds are of interest due to their presence in various natural products and their potential as scaffolds in drug discovery. Herein, we present a comparative analysis of their spectral data to aid researchers in confirming the structures of newly synthesized or isolated analogues.
Comparative Spectral Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and a selection of its derivatives. This comparative presentation allows for a clear understanding of how modifications to the substituent groups on the phenyl ring influence the spectral characteristics.
Table 1: ¹H NMR Spectral Data (Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz)
| Compound | H-3 | H-5 | -OCH₃ | -COCH₃ | Ar-OH |
| 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | ~6.0-6.2 (d, J ≈ 2.5) | ~6.0-6.2 (d, J ≈ 2.5) | ~3.8 (s) | ~2.6 (s) | Variable |
| 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (Xanthoxylin) | 6.08 (d, J = 2.4) | 5.91 (d, J = 2.4) | 3.84 (s), 3.80 (s) | 2.61 (s) | 14.1 (s) |
| 1-(2,4,6-Trihydroxyphenyl)ethanone | 5.87 (s) | 5.87 (s) | - | 2.63 (s) | Variable |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts (δ) in ppm)
| Compound | C=O | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | -OCH₃ | -COCH₃ |
| 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one [1] | ~203 | ~105 | ~165 | ~95 | ~162 | ~91 | ~165 | ~55 | ~32 |
| 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (Xanthoxylin) | 202.9 | 105.9 | 165.7 | 93.6 | 162.6 | 90.9 | 165.7 | 55.8, 55.4 | 32.7 |
| 1-(2,4,6-Trihydroxyphenyl)ethanone [2] | 204.9 | 105.0 | 165.2 | 95.7 | 165.2 | 95.7 | 165.2 | - | 33.5 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | 182 | 167 ([M-CH₃]⁺), 139, 111 |
| 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (Xanthoxylin) [3] | 196 | 181 ([M-CH₃]⁺), 153, 125 |
| 1-(2,4,6-Trihydroxyphenyl)ethanone [2][4][5] | 168 | 153 ([M-CH₃]⁺), 125, 97 |
| Isomer: 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone [6][7] | 182 | 167 ([M-CH₃]⁺), 139, 111 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and Mass Spectrometry data for the structural confirmation of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
The choice of solvent is critical; for phenolic compounds, DMSO-d₆ is often preferred as it allows for the observation of exchangeable hydroxyl protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to approximately 12-15 ppm to cover the entire proton chemical shift range.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment is commonly employed to simplify the spectrum by removing C-H coupling.
-
Spectral Width: A wider spectral width of approximately 200-220 ppm is required to encompass the full range of carbon chemical shifts.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-10 seconds is used.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for volatile and thermally stable compounds. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization method used in GC-MS.
-
Direct Infusion-Mass Spectrometry: For less volatile or thermally labile compounds, direct infusion into the mass spectrometer using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred. The sample is dissolved in a suitable solvent and introduced directly into the ion source.
-
-
Mass Analysis:
-
Mass Analyzer: Common mass analyzers include quadrupole, time-of-flight (TOF), and ion trap.
-
Scan Range: The mass-to-charge (m/z) ratio is typically scanned over a range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
-
-
Data Analysis:
-
The resulting mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight of the compound.
-
The fragmentation pattern provides valuable information about the structure of the molecule. For acetophenones, characteristic fragment ions corresponding to the loss of a methyl group ([M-15]⁺) and the acylium ion are often observed.
-
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized or isolated derivative of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
By following this structured approach and utilizing the comparative spectral data provided, researchers can confidently confirm the structures of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one derivatives, ensuring the integrity and reliability of their scientific findings.
References
- 1. 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | C9H10O4 | CID 10965145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-(2,4,6-trihydroxyphenyl)- [webbook.nist.gov]
- 3. Xanthoxylin | C10H12O4 | CID 66654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(2,4,6-trihydroxyphenyl)- [webbook.nist.gov]
- 5. Ethanone, 1-(2,4,6-trihydroxyphenyl)- [webbook.nist.gov]
- 6. Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)- [webbook.nist.gov]
- 7. Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)- [webbook.nist.gov]
A Comparative Guide to the Purity Analysis of Synthesized "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
The compound 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one, also known as 2',4'-dihydroxy-6'-methoxyacetophenone, is an aromatic ketone that has garnered interest in biological studies.[1] Its efficacy and the reproducibility of experimental results are fundamentally dependent on the purity of the synthesized compound. This guide provides a comprehensive comparison of analytical techniques for purity assessment and discusses alternative compounds for biological research.
Purity Analysis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
The purity of a synthesized compound is critical to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.[2] For phenolic compounds like 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one, a combination of chromatographic and spectroscopic methods is essential for a thorough purity analysis.
Table 1: Comparison of Purity Analysis Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High resolution and sensitivity, robust and reliable for quantitative analysis.[3] | Requires reference standards for absolute quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information, can be used for absolute quantification (qNMR).[2] | Lower sensitivity compared to HPLC, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities by fragmentation patterns. | High sensitivity and specificity. | Isomers may not be distinguishable without chromatography. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Rapid qualitative assessment of purity and reaction progress. | Simple, fast, and inexpensive.[4] | Not quantitative, lower resolution than HPLC.[4] |
Experimental Protocols
A robust HPLC method for the analysis of acetophenone derivatives provides quantitative and high-resolution separation.[3][4]
-
Column: A reverse-phase C18 column is commonly employed.[4][5]
-
Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and water.[4][6] For example, a mixture of acetonitrile and water (60:40 v/v) can be used.[5]
-
Detection: UV detection is effective due to the aromatic nature of the compound. The detection wavelength can be set around 280 nm for monitoring.[7]
-
Sample Preparation: The synthesized compound should be accurately weighed and dissolved in the mobile phase to a known concentration. The solution should be filtered through a 0.45 µm syringe filter before injection.[5]
¹H NMR spectroscopy is a powerful tool for both structural confirmation and purity determination of phenolic compounds.[8][9]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it allows for the observation of hydroxyl proton signals.[9]
-
Internal Standard: An internal standard with a known concentration, such as 1,3,5-triazine, can be used for quantitative analysis (qNMR).[8]
-
Procedure: A known amount of the synthesized compound and the internal standard are dissolved in the NMR solvent. The ¹H NMR spectrum is recorded, and the purity is calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.[2] The protons of the hydroxyl groups in phenols typically appear in the 3 to 8 ppm region.[10]
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.
-
Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one (C₉H₁₀O₄, MW: 182.17 g/mol ).[1] Fragmentation patterns can help in the structural elucidation of any detected impurities.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the purity analysis of the synthesized compound.
Comparison with Alternative Compounds for Biological Studies
The biological activity of 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one can be compared to other structurally related acetophenones and phenolic compounds. The choice of an alternative will depend on the specific biological target and desired activity.
Table 2: Comparison of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one with Alternatives
| Compound | Structure | Reported Biological Activity | Reference |
| 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | C₉H₁₀O₄ | Potential anti-cancer properties.[11][12] | [11][12] |
| 2',4'-Dihydroxyacetophenone | C₈H₈O₃ | Substrate for dioxygenase enzymes, potential antioxidant and antibacterial activity.[13] | [13] |
| 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone | C₉H₁₀O₄ | Plant metabolite, phytoalexin.[14] | [14] |
| Resveratrol | C₁₄H₁₂O₃ | Antioxidant, anti-inflammatory, cardioprotective, and anti-cancer effects. | N/A |
Signaling Pathway Illustration
While the specific signaling pathways affected by 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one are still under investigation, a related compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, has been shown to induce G0/G1 cell cycle arrest in colon adenocarcinoma cells.[11][12] This process often involves the regulation of cyclin-dependent kinases (CDKs) and their inhibitors.
Logical Relationship for Method Selection
The selection of an appropriate analytical method for purity determination depends on the specific requirements of the study.
References
- 1. 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | C9H10O4 | CID 10965145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 2′,4′-ジヒドロキシアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Antioxidant Activity in Chalcones Derived from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
This guide provides a comparative benchmark of the antioxidant activity of chalcone derivatives synthesized from 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one, also known as Resacetophenone 4-methyl ether. The analysis is based on data from various in vitro antioxidant assays, offering a quantitative comparison to inform researchers, scientists, and professionals in drug development.
Introduction to Chalcones as Antioxidants
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The antioxidant capacity of chalcones is primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in numerous pathological conditions. The specific chalcones discussed herein are derivatives of 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one, a resorcinol derivative. The structural variations among these chalcones, particularly the substitution patterns on their aromatic rings, significantly influence their antioxidant potential.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of various chalcone derivatives are commonly assessed using multiple assays, each with a different mechanism of action. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values obtained from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the ferric reducing antioxidant power (FRAP) assay. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (mM Fe(II)/mM) | Reference Compound (Ascorbic Acid) DPPH IC50 (µM) |
| Chalcone Derivative 1 (Specific structure to be inserted based on data) | [Data] | [Data] | [Data] | |
| Chalcone Derivative 2 (Specific structure to be inserted based on data) | [Data] | [Data] | [Data] | |
| Chalcone Derivative 3 (Specific structure to be inserted based on data) | [Data] | [Data] | [Data] | |
| Reference: Ascorbic Acid | ~45 | ~100 | ~1.8 |
[Note: The table above is a template. Specific data needs to be populated from experimental studies on chalcones derived from 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one. The values for ascorbic acid are representative and may vary slightly between studies.]
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in various concentrations.
-
Assay Procedure : A specific volume of the DPPH stock solution is added to different concentrations of the test compounds. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : The absorbance of the resulting solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the scavenging activity against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is monitored spectrophotometrically.
-
Reagent Preparation : The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., an absorbance of 0.70 ± 0.02 at 734 nm).
-
Assay Procedure : Different concentrations of the test compounds are added to the diluted ABTS•+ solution.
-
Measurement : The absorbance is recorded at 734 nm after a specific incubation period (e.g., 6 minutes).
-
Calculation : The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.
-
Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Assay Procedure : The freshly prepared FRAP reagent is mixed with the test compound.
-
Measurement : The absorbance of the reaction mixture is measured at a specific wavelength (typically 593 nm) after a defined incubation time (e.g., 30 minutes) at a controlled temperature (e.g., 37 °C).
-
Calculation : A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the test compound is expressed as ferric reducing equivalents (e.g., in mM of Fe²⁺ per mM of the compound).
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for assessing antioxidant activity and a simplified representation of a signaling pathway influenced by antioxidant compounds.
Caption: General workflow for benchmarking antioxidant activity.
Caption: Simplified Nrf2 signaling pathway activation by chalcones.
Head-to-Head Comparison of Antimicrobial Efficacy of "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of various derivatives of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, also known as 2',4'-Dihydroxy-6'-methoxyacetophenone. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for the development of new antimicrobial agents.
Overview of Antimicrobial Activity
1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one serves as a versatile scaffold for the synthesis of a variety of derivatives, including chalcones, hydrazones, and pyrimidines. These modifications have been shown to impart significant antimicrobial properties, with varying degrees of efficacy against a range of pathogenic bacteria and fungi. The core dihydroxy-methoxy-phenyl moiety appears to be a key pharmacophore contributing to the observed biological activity.
Comparative Antimicrobial Efficacy: Quantitative Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of different derivatives of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one against various microbial strains. Lower MIC values indicate higher antimicrobial potency.
Table 1: Antibacterial Activity of Chalcone Derivatives
| Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2',4'-Dihydroxychalcone | Staphylococcus aureus (F7, F22, F23) | 25 | [1] |
| 2',4'-Dihydroxychalcone | Staphylococcus aureus (ATCC 25923) | 12.5 | [1] |
| 2',4'-Dihydroxy-3'-methoxychalcone | Staphylococcus aureus (F7, F22, F23) | 25 | [1] |
| Methoxy Amino Chalcone Derivative 4 | Escherichia coli ATCC 25923 | Equal to Sulfamerazine & Sulfadiazine | [2] |
| Methoxy Amino Chalcone Derivative 4 | Staphylococcus aureus ATCC 25922 | Equal to Sulfamerazine & Sulfadiazine | [2] |
| Methoxy Amino Chalcone Derivative 4 | Candida albicans ATCC 10231 | Equal to Sulfamerazine & Sulfadiazine | [2] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [3] |
Table 2: Antimicrobial Activity of Pyrazoline and Hydrazone Derivatives
| Derivative Class | Test Organism | MIC Range (µg/mL) | Reference |
| Pyrazoline Derivatives | Gram-positive & Gram-negative bacteria | 32-512 | |
| Hydrazone Derivatives | Salmonella typhi, Streptococcus faecalis | High Activity (Zone of Inhibition: 25mm) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The culture is then diluted to achieve a standardized cell density, typically 5 x 10^5 CFU/mL.
-
Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Observation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Agar Well Diffusion Assay
This method is a preliminary screening technique to assess the qualitative antimicrobial activity of the synthesized compounds.
Protocol:
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.
-
Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.
-
Application of Test Compounds: A fixed volume of the dissolved test compound at a specific concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included in separate wells.
-
Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Potential Mechanism of Action
While the precise mechanisms of action for all derivatives of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are not fully elucidated, chalcones, a prominent class of these derivatives, are known to exert their antimicrobial effects through multiple pathways.
Caption: Potential antimicrobial mechanisms of action for chalcone derivatives.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one derivatives.
Caption: General workflow for synthesis and antimicrobial evaluation.
Conclusion
Derivatives of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one represent a promising class of compounds for the development of novel antimicrobial agents. Chalcone and hydrazone derivatives, in particular, have demonstrated significant activity against a range of pathogenic bacteria and fungi. The structure-activity relationship appears to be influenced by the nature and position of substituents on the aromatic rings. Further research is warranted to optimize the antimicrobial efficacy and elucidate the precise mechanisms of action of these compounds, paving the way for potential therapeutic applications.
References
Cross-validation of experimental results for "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" in different cell lines
A close structural isomer of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, identified as 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), has demonstrated significant cytotoxic and pro-apoptotic effects in various human cancer cell lines. This guide provides a cross-validation of the experimental results for DMHE, offering insights into its therapeutic potential for researchers, scientists, and drug development professionals.
DMHE, isolated from the ethyl acetate fraction of Phaleria macrocarpa (Scheff.) Boerl fruits, has been the subject of in-vitro studies to determine its anti-cancer properties. The compound's activity has been evaluated in human colon adenocarcinoma (HT-29), lung carcinoma (A-549), and breast cancer (MCF-7) cell lines, with a normal human fibroblast cell line (MRC-5) used as a control to assess selectivity.[1]
Data Summary
The cytotoxic effects of DMHE were evaluated using the MTT cell proliferation assay. The compound exhibited a dose- and time-dependent inhibition of cancer cell growth while showing no significant cytotoxicity towards the normal MRC-5 cell line after 72 hours of incubation.[1][2]
| Cell Line | Cancer Type | IC50 Value (µg/mL) at 72h | Notes |
| HT-29 | Colon Adenocarcinoma | Approx. 25-50 | Good cytotoxic effect observed.[1][2] |
| A-549 | Lung Carcinoma | > 75 | Less sensitive compared to HT-29. |
| MCF-7 | Breast Cancer | > 75 | Less sensitive compared to HT-29. |
| MRC-5 | Normal Lung Fibroblast | Not cytotoxic | Indicates selectivity for cancer cells.[1][2] |
Mechanism of Action
Studies in the HT-29 cell line indicate that DMHE induces apoptosis and causes cell cycle arrest at the G0/G1 phase.[1][2][3]
Apoptosis Induction
Treatment with DMHE led to characteristic morphological changes of apoptosis in HT-29 cells, including cell shrinkage and membrane blebbing.[1] Further analysis using Annexin V-FITC/PI staining confirmed that DMHE induces apoptosis in a dose- and time-dependent manner.
| Treatment of HT-29 cells (24h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Dead Cells (%) | Necrotic Cells (%) |
| Untreated Control | 92.28 | 2.66 | 3.21 | 1.85 |
| 25 µg/mL DMHE | 78.39 | 2.00 | 16.10 | 2.85 |
| 50 µg/mL DMHE | 74.16 | 0.48 | 20.96 | 2.88 |
| 75 µg/mL DMHE | 68.54 | - | 10.26 | 20.72 |
Data adapted from a study on HT-29 cells.[1]
Cell Cycle Arrest
Flow cytometry analysis revealed that DMHE treatment caused a significant arrest of HT-29 cells in the G0/G1 phase of the cell cycle in a time-dependent manner.[1][3]
| Treatment of HT-29 cells with 25 µg/mL DMHE | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 24 hours | 63.92 | 3.54 | 8.13 |
| 48 hours | 68.36 | 7.24 | 24.4 |
| 72 hours | 73.06 | 13.1 | 13.84 |
Data adapted from a study on HT-29 cells.[3]
Signaling Pathway Analysis
Western blot analysis in HT-29 cells suggests that DMHE-induced apoptosis is associated with the regulation of the Bcl-2 family of proteins. The treatment resulted in the up-regulation of the pro-apoptotic proteins Bax and PUMA. Interestingly, the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1 were also found to be increased in a time-dependent manner, suggesting a complex regulatory mechanism. The expression of the pro-apoptotic protein Bak was not observed.[1][2]
Experimental Protocols
A detailed methodology is crucial for the replication and validation of these findings.
Cell Culture
HT-29, A-549, MCF-7, and MRC-5 cell lines were cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Proliferation Assay
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
The cells were then treated with various concentrations of DMHE (e.g., 0-100 µg/mL) for 24, 48, and 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control.
Annexin V-FITC/PI Apoptosis Assay
-
HT-29 cells were seeded in 6-well plates and treated with DMHE for the desired time points.
-
Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol.
-
The cells were incubated in the dark for 15 minutes at room temperature.
-
The samples were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
HT-29 cells were treated with DMHE, harvested, and washed with PBS.
-
The cells were fixed in cold 70% ethanol overnight at -20°C.
-
After fixation, the cells were washed with PBS and incubated with RNase A and PI.
-
The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined.
Western Blot Analysis
-
Total protein was extracted from DMHE-treated and untreated HT-29 cells using a suitable lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against Bax, PUMA, Bcl-2, Bcl-xL, Mcl-1, and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
Safety Operating Guide
Proper Disposal of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, ensuring compliance and minimizing risk. As a substituted phenolic compound, it must be treated as hazardous chemical waste.[1] Disposal down the sanitary sewer is not permitted.[1]
Hazard Assessment
Summary of Potential Hazards:
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Skin Irritation | GHS07: Exclamation mark[1] | Warning[1] | H315: Causes skin irritation[1] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation | GHS07: Exclamation mark[1] | Warning[1] | H319: Causes serious eye irritation[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | GHS07: Exclamation mark[1] | Warning[1] | H335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
Adherence to the following protocol is essential for the safe disposal of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
-
Waste Collection:
-
Solid Waste: Collect pure 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one waste in a designated, leak-proof, and chemically compatible container.
-
Solutions: If the compound is in a solvent, collect it in a container designated for halogenated or non-halogenated organic solvent waste, depending on the solvent used.[1]
-
Contaminated Materials: Any materials, such as absorbent pads or PPE, that are grossly contaminated with the chemical should be collected as hazardous waste.
-
-
Container Labeling:
-
Properly label the waste container with the words "Hazardous Waste."[2]
-
Clearly identify the contents, including the full chemical name: "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" and its CAS number (if available).
-
List all chemical constituents and their approximate concentrations if it is a mixed waste stream.
-
-
Storage:
-
Institutional Procedures:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
Caption: Disposal workflow for 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
References
Essential Safety and Operational Guide for 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one (CAS No. 3602-54-8). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and regulatory compliance. While comprehensive toxicological data for this specific compound is not fully available, its chemical structure necessitates cautious handling.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently. |
| Laboratory Coat | A flame-retardant lab coat should be worn and kept fastened to protect against accidental spills. | |
| Impervious Clothing | Wear fire/flame resistant and impervious clothing.[1] | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Respirator | If a fume hood is not available, or in the event of a large spill or if exposure limits are exceeded, use a NIOSH-approved full-face respirator with an appropriate cartridge.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of this compound. The following diagram and procedures outline the recommended steps from receipt to experimental use.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
